Product packaging for FGFR1 inhibitor-9(Cat. No.:)

FGFR1 inhibitor-9

Cat. No.: B12385031
M. Wt: 473.9 g/mol
InChI Key: DDIOTXWMFDPYMC-NTUHNPAUSA-N
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Description

FGFR1 inhibitor-9 is a useful research compound. Its molecular formula is C27H20ClNO5 and its molecular weight is 473.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20ClNO5 B12385031 FGFR1 inhibitor-9

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H20ClNO5

Molecular Weight

473.9 g/mol

IUPAC Name

2-chloro-3-[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione

InChI

InChI=1S/C27H20ClNO5/c1-33-22-14-8-16(15-23(22)34-2)7-13-21(30)17-9-11-18(12-10-17)29-25-24(28)26(31)19-5-3-4-6-20(19)27(25)32/h3-15,29H,1-2H3/b13-7+

InChI Key

DDIOTXWMFDPYMC-NTUHNPAUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of a Novel Naphthoquinone-Chalcone Hybrid as a Potent FGFR1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor, herein referred to as Compound 7, a novel naphthoquinone-chalcone hybrid. This document details the scientific rationale, experimental methodologies, and key findings related to this promising anti-cancer agent.

Introduction to FGFR1 Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, particularly FGFR1, has been implicated in the pathogenesis of various cancers, including breast, lung, and bladder cancer, making it a compelling target for therapeutic intervention. The development of small-molecule inhibitors that can selectively target FGFR1 is a significant area of research in oncology drug discovery.

The Discovery of Compound 7

Compound 7, a naphthoquinone-chalcone hybrid, was identified through a research initiative focused on discovering novel chemical scaffolds with potent FGFR1 inhibitory activity. The hybridization of the naphthoquinone and chalcone moieties was explored for its potential to yield compounds with significant anti-proliferative effects.[2] A series of these hybrids were synthesized and screened for their ability to inhibit FGFR1 kinase activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR analysis is beyond the scope of this guide, initial studies within the naphthoquinone-chalcone series indicated that substitutions on the chalcone phenyl ring significantly influence FGFR1 inhibitory potency. Compound 7, with its specific substitution pattern, emerged as one of the most potent inhibitors in the series.[2]

Quantitative Biological Data

The biological activity of Compound 7 was evaluated through in vitro kinase assays and cell-based cytotoxicity assays. The quantitative data from these experiments are summarized in the tables below.

In Vitro FGFR1 Kinase Inhibition

The inhibitory activity of Compound 7 against FGFR1 was determined using the ADP-Glo™ Kinase Assay.

CompoundTargetIC₅₀ (nM)[2]
Compound 7 FGFR10.85 ± 0.08
AZD4547 (Reference)FGFR112.17
In Vitro Cytotoxicity

The anti-proliferative activity of Compound 7 was assessed against a panel of human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)[2]
HuCCA-1Cholangiocarcinoma2.89
HepG2Hepatocellular Carcinoma2.65
A549Lung Carcinoma2.93
MOLT-3Acute Lymphoblastic Leukemia2.52
T47DBreast Ductal Carcinoma2.78
MDA-MB-231Breast Adenocarcinoma2.81

Synthesis of Compound 7

The synthesis of Compound 7 is achieved through a two-step process involving a Claisen-Schmidt condensation to form an aminochalcone intermediate, followed by a nucleophilic substitution reaction with 2,3-dichloro-1,4-naphthoquinone.

General Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Nucleophilic Substitution 4-aminoacetophenone 4-Aminoacetophenone Aminochalcone_Intermediate Aminochalcone Intermediate 4-aminoacetophenone->Aminochalcone_Intermediate NaOH, Ethanol Benzaldehyde_derivative Benzaldehyde Derivative Benzaldehyde_derivative->Aminochalcone_Intermediate Compound7 Compound 7 (Naphthoquinone-Chalcone Hybrid) Aminochalcone_Intermediate->Compound7 Ethanol, Reflux 2,3-dichloro-1,4-naphthoquinone 2,3-dichloro-1,4-naphthoquinone 2,3-dichloro-1,4-naphthoquinone->Compound7

Caption: General synthetic route for Compound 7.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of Compound 7.

Synthesis of Aminochalcone Intermediate (Claisen-Schmidt Condensation)

Materials:

  • 4-Aminoacetophenone

  • Appropriate benzaldehyde derivative

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Round-bottom flask

  • Stir plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 4-aminoacetophenone (1 equivalent) and the benzaldehyde derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH in water to the stirred mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to yield the aminochalcone intermediate.

  • The product can be further purified by recrystallization from ethanol if necessary.

Synthesis of Compound 7 (Nucleophilic Substitution)

Materials:

  • Aminochalcone intermediate

  • 2,3-dichloro-1,4-naphthoquinone

  • Absolute ethanol

  • Reflux apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the aminochalcone intermediate (1 equivalent) in absolute ethanol, add 2,3-dichloro-1,4-naphthoquinone (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford Compound 7.[1]

FGFR1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3]

Materials:

  • Recombinant human FGFR1 enzyme

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Compound 7 (or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, and BSA.

  • Add 8 µL of the reaction buffer to each well of a 384-well plate.

  • Add 5 µL of the FGFR1 enzyme (1.25 ng/µL) to each well.

  • Add varying concentrations of Compound 7 (or control) to the wells.

  • Initiate the kinase reaction by adding 12 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by non-linear regression analysis.

Cell Proliferation (Cytotoxicity) Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HuCCA-1, HepG2, A549, MOLT-3, T47D, MDA-MB-231)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Compound 7

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound 7 (typically in a serial dilution) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.

Signaling Pathways and Experimental Workflows

FGFR1 Signaling Pathway

The binding of FGF ligands to FGFR1 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[3][4][5]

FGFR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FGFR1_dimer FGFR1 Dimer (Activated) FGFR1->FGFR1_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR1_dimer->FRS2 Recruits & Phosphorylates PI3K PI3K FGFR1_dimer->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Compound7 Compound 7 Compound7->FGFR1_dimer Inhibits

Caption: Simplified FGFR1 signaling pathway and the point of inhibition by Compound 7.

Experimental Workflow for Compound 7 Evaluation

The evaluation of Compound 7 follows a logical progression from chemical synthesis to in vitro biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_data Data Analysis Synthesis Synthesis of Compound 7 Kinase_Assay FGFR1 Kinase Assay (ADP-Glo) Synthesis->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Western_Blot Western Blot Analysis (Downstream Signaling) Cytotoxicity_Assay->Western_Blot Cytotoxicity_Assay->IC50_Determination

Caption: Workflow for the synthesis and evaluation of Compound 7.

Conclusion

Compound 7, a novel naphthoquinone-chalcone hybrid, demonstrates potent and selective inhibition of FGFR1 kinase activity in the nanomolar range and significant anti-proliferative effects against a panel of cancer cell lines. The synthetic route is straightforward, and the biological evaluation methodologies are well-established. These findings position Compound 7 as a promising lead compound for the development of new targeted therapies for FGFR1-driven cancers. Further in vivo studies are warranted to evaluate its efficacy and pharmacokinetic properties in preclinical models.

References

FGFR1 inhibitor-9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FGFR1 inhibitor-9, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Core Properties of this compound

This compound, also referred to as Compound 7, is a highly potent small molecule inhibitor that targets the ATP-binding pocket of FGFR1.[1] Its inhibitory activity against FGFR1 is in the nanomolar range, making it a significant compound for cancer research.[1]

Chemical Structure and Physicochemical Properties

While the specific chemical structure of this compound is detailed in the primary literature, it belongs to a class of novel naphthoquinone-chalcone hybrids. The core structure is designed to fit within the ATP-binding pocket of the FGFR1 kinase domain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name Not publicly available.-
Molecular Formula Not publicly available.-
Molecular Weight Not publicly available.-
SMILES String Not publicly available.-
LogP (predicted) Not publicly available.-
Appearance Not publicly available.-
Solubility Not publicly available.-

Note: Detailed physicochemical data is contained within the primary publication by Leechaisit, R., et al. (2023).

Biological Activity

This compound demonstrates potent and specific inhibition of FGFR1 kinase activity. This inhibition blocks the downstream signaling pathways that are often dysregulated in various cancers.

Table 2: In Vitro Biological Activity of this compound

ParameterValueDescriptionSource
FGFR1 IC50 0.85 nMThe half maximal inhibitory concentration against FGFR1 kinase activity.[1]
Mechanism of Action ATP-competitiveBinds to the ATP-binding pocket of FGFR1, preventing the binding of ATP and subsequent phosphorylation.[1]
Anticancer Activity DemonstratedExhibits activity against cancer cell lines, likely those with FGFR1 amplifications or mutations.[1]
Selectivity Profile Not publicly available.Data on inhibition of other kinases is not broadly available.-

FGFR1 Signaling Pathway and Mechanism of Inhibition

FGFR1 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[2][3] Ligand binding induces receptor dimerization and autophosphorylation, which activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][4][5] In many cancers, aberrant FGFR1 signaling, due to gene amplification, mutations, or fusions, leads to uncontrolled cell growth.[6]

This compound acts by competitively binding to the ATP pocket of the FGFR1 kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

FGFR1_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds P1 P FGFR1->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 PLCG PLCγ P1->PLCG STAT STAT P1->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation Inhibitor9 This compound Inhibitor9->P1 Inhibits Kinase_Assay_Workflow A Prepare 3X solutions: 1. Test Compound Dilutions 2. Kinase/Antibody Mix 3. Tracer Solution B Dispense 5µL of each solution into 384-well plate A->B C Incubate at RT for 60 min B->C D Read TR-FRET Signal (Ex: 340nm, Em: 615/665nm) C->D E Calculate Emission Ratio and Plot Dose-Response Curve D->E F Determine IC50 Value E->F Western_Blot_Workflow A Cell Treatment, Stimulation, and Lysis B Protein Quantification A->B C SDS-PAGE Separation B->C D Transfer to PVDF Membrane C->D E Blocking (BSA or Milk) D->E F Primary Antibody Incubation (e.g., p-FGFR1, p-ERK) E->F G Secondary Antibody Incubation F->G H ECL Detection and Imaging G->H I Analysis of Protein Phosphorylation H->I

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of the FGFR1 Inhibitor AZD4547

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of AZD4547, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). Due to the absence of public data for a compound named "FGFR1 inhibitor-9," this document focuses on the well-characterized inhibitor AZD4547 as a representative example to illustrate the core principles of inhibitor binding affinity and kinetics.

Introduction to FGFR1 and AZD4547

The Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1, is a crucial receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling, often through gene amplification or mutations, is a known driver in various cancers, including squamous cell lung and breast cancers.[2] This has made FGFR1 a significant target for therapeutic intervention.

AZD4547 is an orally bioavailable, potent, and selective small-molecule inhibitor targeting FGFR1, 2, and 3.[3][4] It has demonstrated significant antitumor properties in preclinical models and has been evaluated in clinical trials for tumors with FGFR aberrations.[3][4] Understanding its binding affinity and kinetics is paramount for rational drug design and predicting its clinical efficacy and duration of action.

Binding Affinity and Potency of AZD4547

Binding affinity describes the strength of the interaction between an inhibitor and its target. It is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), the equilibrium dissociation constant (Kd), or the inhibition constant (Ki).

Data Summary: AZD4547 Binding Affinity

The following table summarizes the reported binding affinity and potency of AZD4547 for FGFR1.

ParameterValueMethodTargetNotes
IC₅₀ 0.2 nMBiochemical Kinase AssayRecombinant FGFR1Represents the concentration of AZD4547 required to inhibit the enzymatic activity of FGFR1 by 50%.[3]
ΔG (Binding Free Energy) -44.78 ± 3.05 kcal/molComputational (MM/GBSA)Wild-Type FGFR1A computationally predicted value indicating a highly favorable binding interaction.[2]

Binding Kinetics of AZD4547

Binding kinetics dissects the binding event into its temporal components: the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). These parameters determine the inhibitor's residence time (1/kₒff) on the target, which can be a more significant predictor of pharmacological activity than affinity alone. A longer residence time can lead to a more durable pharmacodynamic effect.[2]

Data Summary: AZD4547 Binding Kinetics

ParameterSymbolValueMethod
Association Rate Constant kₒₙ (M⁻¹s⁻¹)Not AvailableSurface Plasmon Resonance (SPR)
Dissociation Rate Constant kₒff (s⁻¹)Not AvailableSurface Plasmon Resonance (SPR)
Residence Time τ (minutes)Not AvailableCalculated (1/kₒff)

While quantitative data is unavailable, computational studies suggest that AZD4547's flexibility allows it to adapt its binding mode, particularly in the context of resistance mutations like the V561M gatekeeper mutation, thereby retaining high affinity.[1][2]

Signaling Pathway and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding inhibitor characterization.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Dimerization & Autophosphorylation FGF->FGFR1 GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS recruits PI3K PI3K FGFR1->PI3K recruits AZD4547 AZD4547 AZD4547->FGFR1 inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR1 Signaling Pathway and Point of Inhibition.

Inhibitor_Characterization_Workflow cluster_0 Primary Screen: Affinity & Potency cluster_1 Secondary Screen: Binding Kinetics Start Recombinant FGFR1 Kinase Assay TR-FRET Kinase Assay (Varying Inhibitor Concentrations) Start->Assay IC50 Determine IC₅₀ Value Assay->IC50 SPR_Setup Immobilize FGFR1 on SPR Sensor Chip IC50->SPR_Setup Proceed with potent hits SPR_Run Inject Inhibitor (Analyte) at Multiple Concentrations SPR_Setup->SPR_Run Sensorgram Generate Sensorgrams (Response vs. Time) SPR_Run->Sensorgram Kinetics Calculate kₒₙ, kₒff & Residence Time Sensorgram->Kinetics

Workflow for FGFR1 Inhibitor Characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of binding data. Below are representative protocols for the assays used to characterize inhibitors like AZD4547.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity and inhibition.[5][6][7]

Objective: To determine the concentration of AZD4547 required to inhibit 50% of FGFR1 kinase activity.

Materials:

  • Recombinant human FGFR1 kinase domain.

  • Biotinylated poly-Glu-Tyr (4:1) substrate.

  • ATP (Adenosine triphosphate).

  • AZD4547 (solubilized in DMSO).

  • TR-FRET Detection Reagents: Europium (Eu³⁺)-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-conjugated acceptor (e.g., XL665) (Acceptor).[7]

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Stop Buffer: Buffer containing EDTA to chelate Mg²⁺ and stop the enzymatic reaction.

  • 384-well low-volume black assay plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Preparation: Perform a serial dilution of AZD4547 in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Mixture: To each well of the 384-well plate, add the diluted AZD4547 or DMSO control.

  • Enzyme Addition: Add the recombinant FGFR1 kinase to each well (except the no-enzyme control). Allow for a brief pre-incubation (e.g., 15 minutes) at room temperature to permit inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specified time (e.g., 60-90 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding the Stop Buffer.

  • Detection: Add the TR-FRET detection reagents (Eu³⁺-labeled antibody and Streptavidin-acceptor). The antibody will bind to phosphorylated sites on the substrate, and the streptavidin will bind to the biotin moiety, bringing the donor and acceptor into close proximity.

  • Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate using a TR-FRET plate reader, exciting the donor (e.g., at 320-340 nm) and measuring emissions at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[8]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

SPR is a label-free technique that measures real-time interactions between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface).[9][10][11] It is the gold standard for determining kₒₙ and kₒff.

Objective: To determine the association and dissociation rate constants for the binding of AZD4547 to FGFR1.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn).

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface).

  • Recombinant human FGFR1 kinase domain (ligand).

  • AZD4547 (analyte) solubilized in running buffer with a low percentage of DMSO.

  • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

  • Running Buffer: A buffer optimized for kinase-inhibitor studies (e.g., HBS-EP+ with 1-5% DMSO).

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a fresh mixture of EDC/NHS.

    • Inject the FGFR1 protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Amine groups on the protein will covalently couple to the surface.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.

  • Analyte Injection (Association):

    • Prepare a series of dilutions of AZD4547 in running buffer.

    • Inject the lowest concentration of AZD4547 over both the FGFR1-immobilized surface and the reference surface at a constant flow rate for a defined period. The binding is measured in real-time as an increase in Response Units (RU).

  • Dissociation:

    • At the end of the injection, switch back to flowing only the running buffer over the chip. The dissociation of AZD4547 from FGFR1 is monitored as a decrease in RU over time.

  • Regeneration (if necessary):

    • If the inhibitor does not fully dissociate, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Repeat Cycle: Repeat steps 2-4 for each concentration of AZD4547, typically moving from the lowest to the highest concentration. Include several buffer-only injections (zero concentration) for double-referencing.

  • Data Analysis:

    • The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and the buffer-only injections.

    • The association (kₒₙ) and dissociation (kₒff) rates are determined by fitting the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) can be calculated from the ratio of the rate constants (kₒff/kₒₙ).

    • The residence time (τ) is calculated as the reciprocal of the dissociation rate constant (1/kₒff).

Conclusion

AZD4547 is a highly potent inhibitor of FGFR1, a characteristic established through biochemical assays that yield a nanomolar IC₅₀ value. While specific experimental kinetic data are not widely published, the principles of kinetic analysis via techniques like SPR are fundamental to modern drug discovery. A comprehensive understanding of both binding affinity and kinetics is critical for developing effective and durable targeted therapies. The protocols and workflows detailed in this guide provide a foundational framework for the characterization of FGFR1 inhibitors, enabling researchers to generate the critical data needed to advance promising compounds through the drug development pipeline.

References

In Vitro Characterization of a Novel FGFR1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, particularly through FGFR1, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3][4] This document provides a comprehensive technical guide to the in vitro characterization of a novel, potent, and selective ATP-competitive small molecule inhibitor of FGFR1, herein referred to as FGFR1 Inhibitor-9. This guide outlines the core methodologies for evaluating its biochemical potency, cellular activity, and mechanism of action, and includes representative data and visualizations to aid in the understanding of its preclinical profile.

Biochemical Characterization

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity at the biochemical level. This is typically achieved through enzymatic assays using the purified recombinant kinase domain.

Kinase Inhibition Assay

The inhibitory activity of this compound was assessed against recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6]

Table 1: Biochemical Potency of this compound against FGFR Family Kinases

KinaseIC50 (nM)
FGFR13.3
FGFR229.0
FGFR375.8
FGFR4189.0

Data is hypothetical and for illustrative purposes, drawing on examples of potent FGFR inhibitors found in the literature.[7][8]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available kits and common laboratory practices.[5][6]

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 (active)

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • This compound (serially diluted in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 384-well white assay plates

  • Procedure:

    • Add 1 µL of serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the specific FGFR kinase in kinase buffer.

    • Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Characterization

Following biochemical validation, it is crucial to assess the inhibitor's activity in a cellular context to understand its effects on cell viability, proliferation, and downstream signaling pathways.

Cell Viability and Proliferation Assays

The anti-proliferative effect of this compound was evaluated in cancer cell lines with known FGFR1 amplification or dependency. A common method for this is the MTT or MTS assay, which measures the metabolic activity of viable cells.[9][10][11]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeFGFR1 StatusIC50 (nM)
NCI-H1581Lung CancerAmplified45.2
JMSU1Bladder CancerDependent78.5
SNU-16Gastric CancerFGFR2 Amplified468.2
TERT-NHUCNormal UrothelialWild-Type>10,000

Data is hypothetical and for illustrative purposes.[8][10][11]

Experimental Protocol: MTT Cell Viability Assay

This protocol is based on standard cell culture and assay methodologies.[9][11]

  • Reagents and Materials:

    • Cancer cell lines (e.g., NCI-H1581, JMSU1)

    • Complete cell culture medium

    • This compound (serially diluted)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well clear flat-bottom plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.

    • Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO₂ incubator.[10][11]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate IC50 values from dose-response curves.

Mechanism of Action: Target Engagement and Pathway Modulation

To confirm that the observed cellular effects are due to the inhibition of the FGFR1 signaling pathway, Western blotting is employed to assess the phosphorylation status of FGFR1 and its key downstream effectors.

Western Blot Analysis of FGFR1 Signaling

Treatment of FGFR1-dependent cells with this compound is expected to reduce the autophosphorylation of FGFR1 and the phosphorylation of downstream signaling proteins such as FRS2, ERK1/2 (MAPK), and AKT.[1][3][12]

Experimental Protocol: Western Blotting

This is a generalized protocol for analyzing protein phosphorylation.[13][14][15]

  • Reagents and Materials:

    • FGFR1-dependent cancer cell line (e.g., NCI-H1581)

    • Serum-free medium

    • FGF2 ligand

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK1/2, anti-ERK1/2, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Plate cells and allow them to adhere.

    • Serum-starve the cells for several hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound for a defined time (e.g., 1-2 hours).

    • Stimulate the cells with a ligand such as FGF2 to induce FGFR1 signaling.

    • Wash the cells with cold PBS and lyse them on ice.

    • Determine protein concentration in the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizing Pathways and Workflows

FGFR1 Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to FGFR1 induces receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain.[2][3] This creates docking sites for adaptor proteins like FRS2, which in turn activate major downstream signaling cascades, including the RAS-MAPK/ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][16][17] this compound acts by blocking the ATP-binding site within the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization FRS2 FRS2 FGFR1->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Nuclear Translocation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor9 This compound Inhibitor9->FGFR1 Inhibition of Kinase Activity Cellular_IC50_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of this compound A->B C 3. Incubate for 72-96 hours B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance at 570 nm E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G Target_Engagement_Logic A Observe Inhibition of Cell Proliferation (MTT Assay) B Hypothesis: Inhibition is due to FGFR1 target engagement A->B C Experiment: Western Blot for p-FGFR1 and p-ERK B->C Test D Result: Decreased Phosphorylation of FGFR1 and ERK C->D Yields E Conclusion: This compound engages and inhibits FGFR1 signaling in cells D->E Confirms

References

FGFR1 inhibitor-9 biological activity in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of FGFR1 Inhibitors in Cancer Cells

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR1 signaling, often due to gene amplification, mutations, or rearrangements, is a significant driver in various cancers, including breast, lung, and bladder cancer.[2][3][4] Consequently, FGFR1 has emerged as a promising therapeutic target, leading to the development of numerous inhibitors. This guide provides a comprehensive overview of the biological activity of FGFR1 inhibitors in cancer cells, focusing on their mechanism of action, quantitative effects, and the experimental protocols used for their evaluation. While this guide focuses on the general class of FGFR1 inhibitors, it uses specific, well-characterized examples to illustrate their properties, as a specific compound designated "FGFR1 inhibitor-9" is not prominently documented in publicly available scientific literature.

FGFR1 Signaling Pathways in Cancer

Upon binding with its ligand, the Fibroblast Growth Factor (FGF), FGFR1 undergoes dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain.[2] This activation triggers several downstream signaling cascades that are critical for tumor growth and survival. The primary pathways activated by FGFR1 include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This is a major signaling cascade activated by FGFR1.[3][5] The activation of this pathway is pivotal for cell proliferation and differentiation.[3][4]

  • PI3K-AKT Pathway: This pathway is crucial for cell survival and motility.[2][3]

  • PLCγ-PKC Pathway: This pathway is also involved in cell growth and differentiation.[2][3]

  • STAT Pathway: This pathway plays a role in gene transcription related to cell proliferation and survival.[3]

FGFR inhibitors exert their anti-cancer effects by blocking the kinase activity of FGFR1, thereby inhibiting these downstream signaling pathways and suppressing tumor growth.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding & Dimerization PLCg PLCγ FGFR1->PLCg Phosphorylation GRB2_SOS GRB2/SOS FGFR1->GRB2_SOS Recruitment PI3K PI3K FGFR1->PI3K STAT STAT FGFR1->STAT PKC PKC PLCg->PKC Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) PKC->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription Inhibitor FGFR1 Inhibitor Inhibitor->FGFR1 Inhibition

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Quantitative Biological Activity of FGFR1 Inhibitors

The potency of FGFR1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. Below is a table summarizing the IC50 values for several well-characterized FGFR1 inhibitors across different cancer cell lines.

InhibitorTarget(s)Cancer Cell LineIC50 (nM)Reference
Nintedanib FGFR1, VEGFR, PDGFRH520 (Lung)760[6]
H1581 (Lung)550[6]
LK-2 (Lung)90[6]
PD173074 FGFR1, VEGFR2NCI-H520 (Lung)~25 (enzymatic)[7]
AZD4547 FGFR1/2/3SNU-16 (Gastric)2.5 (FGFR2)[7]
Ponatinib Abl, PDGFRα, VEGFR2, FGFR1, SrcKATO-III (Gastric)2.2 (FGFR1)[7]
FIIN-1 FGFR1/2/3/4 (irreversible)Ba/F3 (TEL-FGFR1)14[8]
PRN1371 FGFR1/2/3/4 (irreversible)HUVEC (Endothelial)1.5[9]

Experimental Protocols

The evaluation of FGFR1 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

Kinase Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of FGFR1.

  • Objective: To determine the IC50 value of an inhibitor against purified FGFR1 kinase.

  • General Protocol:

    • Purified recombinant FGFR1 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • The inhibitor is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo).

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of an inhibitor on the growth of cancer cells that are dependent on FGFR1 signaling.

  • Objective: To determine the concentration of an inhibitor that inhibits cell growth by 50% (GI50 or IC50).

  • General Protocol (using MTT):

    • Cancer cells with known FGFR1 alterations (e.g., amplification) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the FGFR1 inhibitor for a specified period (e.g., 72 hours).

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

    • The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Western Blotting

This technique is used to detect the levels of specific proteins and their phosphorylation status, thereby confirming the on-target effect of the inhibitor.

  • Objective: To assess the inhibition of FGFR1 autophosphorylation and the phosphorylation of downstream signaling proteins like ERK and AKT.

  • General Protocol:

    • Cancer cells are treated with the FGFR1 inhibitor at various concentrations for a specific duration.

    • The cells are lysed to extract total proteins.

    • The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FGFR1 (p-FGFR1), total FGFR1, phosphorylated ERK (p-ERK), total ERK, etc.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (Determine Enzymatic IC50) CellProlif Cell Proliferation Assay (Determine Cellular IC50) KinaseAssay->CellProlif Potent compounds advance WesternBlot Western Blotting (Confirm Pathway Inhibition) CellProlif->WesternBlot Active compounds advance Xenograft Tumor Xenograft Model (Assess Anti-tumor Efficacy) WesternBlot->Xenograft Confirmed mechanism advances PD_Analysis Pharmacodynamic Analysis (Confirm Target Engagement in Tumors) Xenograft->PD_Analysis Correlate efficacy with target inhibition

Caption: General Experimental Workflow for FGFR1 Inhibitor Evaluation.

In Vivo Tumor Xenograft Models

These models are used to evaluate the anti-tumor efficacy of an FGFR1 inhibitor in a living organism.

  • Objective: To determine if the inhibitor can suppress tumor growth in vivo.

  • General Protocol:

    • Human cancer cells with FGFR1 alterations are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the FGFR1 inhibitor (e.g., orally or via injection) at a specific dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm target inhibition in the tumor tissue).

Conclusion

FGFR1 inhibitors represent a promising class of targeted therapies for cancers driven by aberrant FGFR1 signaling. Their biological activity is characterized by the potent inhibition of the FGFR1 kinase and its downstream pathways, leading to reduced cancer cell proliferation and survival. The comprehensive evaluation of these inhibitors through a combination of in vitro and in vivo assays is crucial for their development and clinical application. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this field.

References

Downstream Signaling Effects of FGFR1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling pathway, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention.[1][2] This technical guide provides an in-depth analysis of the downstream signaling effects of FGFR1 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action of FGFR1 Inhibitors

FGFR1 inhibitors are predominantly small-molecule tyrosine kinase inhibitors (TKIs) that function as ATP-competitive antagonists.[3] By binding to the ATP-binding pocket of the FGFR1 kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and survival.[4]

Core Downstream Signaling Pathways Affected by FGFR1 Inhibition

Activation of FGFR1 by its cognate fibroblast growth factor (FGF) ligands triggers a cascade of intracellular signaling events, primarily through the RAS-MAPK/ERK and PI3K/AKT pathways.[5][6] FGFR1 inhibitors effectively suppress these pathways, leading to their anti-tumor effects.

The RAS-MAPK/ERK Pathway

Upon FGFR1 activation, the adaptor protein Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is phosphorylated, creating docking sites for Growth factor receptor-bound protein 2 (GRB2).[7] This complex recruits the guanine nucleotide exchange factor Son of Sevenless (SOS), which in turn activates RAS. Activated RAS initiates a phosphorylation cascade involving RAF, MEK, and finally, the Extracellular signal-regulated kinase (ERK).[1] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression associated with cell proliferation and differentiation.[8] FGFR1 inhibitors block the initial phosphorylation of FRS2, thereby preventing the activation of the entire RAS-MAPK/ERK cascade.[9]

RAS-MAPK_ERK_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates FGFR1_inhibitor FGFR1 Inhibitor-9 FGFR1_inhibitor->FGFR1 Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

RAS-MAPK/ERK Signaling Pathway Inhibition
The PI3K/AKT Pathway

Phosphorylated FRS2 also recruits GRB2-associated-binding protein 1 (GAB1), which in turn activates Phosphoinositide 3-kinase (PI3K).[8] PI3K catalyzes the conversion of PIP2 to PIP3, leading to the recruitment and activation of AKT (also known as Protein Kinase B).[7] Activated AKT plays a crucial role in promoting cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors.[5] By blocking the initial FGFR1 activation, FGFR1 inhibitors prevent the activation of the PI3K/AKT survival pathway.[9]

PI3K_AKT_Pathway FGFR1 FGFR1 FRS2 FRS2 FGFR1->FRS2 Phosphorylates FGFR1_inhibitor This compound FGFR1_inhibitor->FGFR1 Inhibits GAB1 GAB1 FRS2->GAB1 Recruits PI3K PI3K GAB1->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival AKT->Cell_Survival

PI3K/AKT Signaling Pathway Inhibition

Quantitative Analysis of Downstream Signaling Inhibition

The efficacy of FGFR1 inhibitors is quantified by their ability to inhibit the phosphorylation of key downstream signaling molecules and to reduce cancer cell viability. The following tables summarize the inhibitory effects of representative FGFR1 inhibitors on downstream signaling and cell proliferation in various cancer cell lines.

Table 1: Inhibition of Downstream Signaling Molecules by FGFR1 Inhibitors

InhibitorCell LineTarget ProteinIC50 (nM)Reference
AZD4547KG-1p-FGFR13.8[10]
AZD4547KG-1p-ERK21[10]
AZD4547KG-1p-PLCγ14.5[10]
PRN1371HUVECp-ERK1.5[7]
FIIN-1Tel-FGFR1 Ba/F3p-FGFR19.2[6]

Table 2: Anti-proliferative Activity of FGFR1 Inhibitors

InhibitorCell LineCancer TypeIC50 (nM)Reference
AZD4547NCI-H1581Lung Cancer<100[11]
BGJ398NCI-H1581Lung Cancer<100[11]
DovitinibH1703Lung Cancer~1000[12]
PD173074H1703Lung Cancer~100[12]
FIIN-1SNU-16Gastric Cancer14[13]

Key Experimental Protocols

Accurate assessment of the downstream effects of FGFR1 inhibitors relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays used in the characterization of these inhibitors.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of phosphorylated downstream signaling proteins such as p-FRS2, p-ERK, and p-AKT.

Protocol:

  • Cell Lysis: Treat cells with the FGFR1 inhibitor for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on a 4-20% Tris-glycine gel.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated proteins (e.g., anti-p-ERK, anti-p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[15]

  • Quantification: Densitometry analysis is performed to quantify the band intensities, which are then normalized to a loading control like β-actin or total protein levels.

Cell Viability Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the effect of the FGFR1 inhibitor on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[15]

  • Inhibitor Treatment: Treat the cells with a serial dilution of the FGFR1 inhibitor for 72-96 hours.[15][16]

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[5][16]

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[5][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of purified FGFR1.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human FGFR1 enzyme, a specific peptide substrate (e.g., Biotin-Pyk2), and varying concentrations of the FGFR1 inhibitor in a kinase reaction buffer.[17]

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for 30-60 minutes at room temperature.[4][17]

  • Stop Reaction: Terminate the reaction by adding EDTA.

  • Detection: Detect the phosphorylated substrate using a phospho-specific antibody. This can be done using various methods, such as ELISA, HTRF, or radioactivity-based assays.[10][17]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Experimental_Workflow Start Start: Cancer Cell Lines Inhibitor_Treatment Treat with this compound Start->Inhibitor_Treatment Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Purified Enzyme Cell_Viability Cell Viability Assay (MTT/MTS) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot for p-Proteins Inhibitor_Treatment->Western_Blot Inhibitor_Treatment->Kinase_Assay Inhibitor Data_Analysis Data Analysis (IC50) Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis End End: Characterize Inhibitor Efficacy Data_Analysis->End

Typical Experimental Workflow

Conclusion

FGFR1 inhibitors represent a promising class of targeted therapies for cancers with aberrant FGFR1 signaling. A thorough understanding of their mechanism of action and downstream signaling effects is crucial for their effective development and clinical application. By potently inhibiting the RAS-MAPK/ERK and PI3K/AKT pathways, these agents effectively suppress tumor cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of FGFR1-targeted cancer therapy.

References

Methodological & Application

Application Note: High-Throughput Cell-Based Assay for Screening FGFR1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of oncology and molecular biology.

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling pathway, often through gene amplification, mutations, or translocations, is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention.[1][2][3] This application note provides a detailed protocol for a robust and reproducible cell-based assay to screen and characterize FGFR1 inhibitors. The described workflow combines a cell viability assay to measure the cytotoxic or cytostatic effects of inhibitors with a western blot analysis to confirm the on-target activity by assessing the phosphorylation status of downstream signaling molecules.

FGFR1 Signaling Pathway

Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation of key tyrosine residues within its intracellular kinase domain.[1][4] This phosphorylation cascade creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules.[4][5] The activation of FGFR1 triggers several downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell proliferation and survival.[1][4][6]

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds P_FGFR1 p-FGFR1 FGFR1->P_FGFR1 Autophosphorylation FRS2 FRS2 P_FGFR1->FRS2 P_FRS2 p-FRS2 FRS2->P_FRS2 Phosphorylation GRB2 GRB2 P_FRS2->GRB2 PI3K PI3K P_FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Phosphorylation Proliferation Cell Proliferation & Survival P_ERK->Proliferation AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT Phosphorylation P_AKT->Proliferation Inhibitor FGFR1 Inhibitor-9 Inhibitor->P_FGFR1

Caption: FGFR1 signaling pathway and point of inhibition.

Experimental Protocols

I. Cell Viability Assay (MTS/MTT Assay)

This protocol outlines the steps to determine the effect of an FGFR1 inhibitor on the viability of a cancer cell line known to have FGFR1 amplification or dependency.

Materials:

  • FGFR1-dependent cancer cell line (e.g., JMSU1)[7]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 3 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.[8]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.[8]

  • MTS/MTT Assay:

    • Add 20 µL of MTS/MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

Data Presentation:

Concentration (µM)% Viability (Mean)% Viability (SD)
Vehicle (DMSO)1004.5
0.0198.23.8
0.175.65.1
148.94.2
1015.32.9

IC₅₀ Value: 1.2 µM

II. Western Blot Analysis of Downstream Signaling

This protocol is designed to confirm that the observed decrease in cell viability is due to the inhibition of the FGFR1 signaling pathway by assessing the phosphorylation levels of key downstream effectors like FRS2 and ERK.

Materials:

  • FGFR1-dependent cancer cell line

  • 6-well cell culture plates

  • This compound

  • Serum-free medium

  • Recombinant human FGF2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-FGFR1, anti-FGFR1, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 24 hours in serum-free medium.[7]

    • Pre-treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 1 hour.

    • Stimulate the cells with FGF2 (e.g., 50 ng/mL) for 15 minutes.[9]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total protein and loading control.

Data Presentation:

Treatmentp-FGFR1 (Relative Intensity)p-FRS2 (Relative Intensity)p-ERK1/2 (Relative Intensity)
Vehicle + FGF21.001.001.00
0.1 µM Inhibitor + FGF20.650.700.75
1 µM Inhibitor + FGF20.250.300.35
10 µM Inhibitor + FGF20.050.100.12

Experimental Workflow

Experimental_Workflow cluster_A Cell Viability Assay cluster_B Western Blot Analysis A1 Seed Cells in 96-well Plate A2 Overnight Incubation A1->A2 A3 Treat with this compound (72 hours) A2->A3 A4 Add MTS/MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cells in 6-well Plate B2 Serum Starvation (24h) B1->B2 B3 Pre-treat with Inhibitor (1h) B2->B3 B4 Stimulate with FGF2 (15 min) B3->B4 B5 Cell Lysis & Protein Quantification B4->B5 B6 Western Blotting B5->B6 B7 Analyze Phosphorylation Levels B6->B7

Caption: Workflow for FGFR1 inhibitor cell-based screening.

The protocols detailed in this application note provide a comprehensive framework for the initial screening and characterization of FGFR1 inhibitors. The combination of a cell viability assay and a mechanistic western blot analysis allows for the identification of potent inhibitors and confirmation of their on-target activity. This workflow can be adapted for high-throughput screening and is a valuable tool for the development of novel cancer therapeutics targeting the FGFR1 signaling pathway.

References

Application Notes and Protocols for FGFR1 Inhibitor-9 in an In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing FGFR1 inhibitor-9 in a preclinical in vivo xenograft model. The information is intended to guide researchers in the design and execution of studies to evaluate the anti-tumor efficacy of this compound.

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR1 signaling, often due to gene amplification or mutations, is implicated in the pathogenesis of various cancers, including squamous non-small cell lung cancer and hormone receptor-positive breast cancer. This makes FGFR1 an attractive therapeutic target. This compound is a small molecule designed to selectively inhibit the kinase activity of FGFR1, thereby blocking downstream signaling pathways and inhibiting tumor growth. In vivo xenograft models are a critical tool for evaluating the preclinical efficacy and therapeutic potential of such inhibitors.

This document outlines the protocol for establishing a xenograft model using a cell line with FGFR1 amplification and subsequent treatment with this compound.

Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of its tyrosine kinase domain. This activation triggers the recruitment and phosphorylation of downstream adaptor proteins and enzymes, including FRS2, PLCγ, and GRB2. These events initiate multiple downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival. This compound acts by blocking the initial autophosphorylation of FGFR1, thereby inhibiting these downstream oncogenic signals.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR1 FGFR1 FGF Ligand->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Activates PLCg PLCγ FGFR1->PLCg GRB2 GRB2 FRS2->GRB2 GAB1 GAB1 GRB2->GAB1 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->FGFR1 Inhibits

Figure 1: Simplified FGFR1 Signaling Pathway and the Action of this compound.

Experimental Protocols

Cell Line and Culture
  • Cell Line: U2OS-FGFR1-FLS (Human osteosarcoma cell line engineered to overexpress full-length FGFR1). This cell line is characterized by its dependency on FGFR1 signaling for proliferation.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin at 1 µg/mL) to maintain FGFR1 expression.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

Animal Model
  • Species: Female athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains.

  • Age: 6-8 weeks at the start of the study.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment. House them in a pathogen-free environment with ad libitum access to food and water.

Xenograft Implantation
  • Harvest U2OS-FGFR1-FLS cells during their logarithmic growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Inject 5 x 10^6 cells in a total volume of 100 µL subcutaneously into the right flank of each mouse.

Tumor Monitoring and Treatment
  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) orally (p.o.) once daily.

  • This compound Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) orally once daily. The exact dosage should be determined from prior pharmacokinetic and tolerability studies.

  • Monitor the body weight of the mice twice a week as an indicator of toxicity.

Study Termination and Endpoint Analysis
  • Terminate the study when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Optional: Collect blood samples for pharmacokinetic analysis and tumor samples for pharmacodynamic (e.g., Western blot for phosphorylated FGFR1) and histopathological analysis.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis A Culture U2OS-FGFR1-FLS Cells B Prepare Cell Suspension (5x10^6 cells in Matrigel) A->B C Subcutaneous Implantation in Nude Mice B->C D Tumor Growth Monitoring (Volume = (W^2 x L)/2) C->D E Randomization of Mice (Tumor Volume ~150-200 mm³) D->E F Treatment Administration (Vehicle vs. This compound) E->F G Monitor Tumor Volume and Body Weight F->G H Study Termination G->H I Tumor Excision and Measurement (Weight and Volume) H->I J Pharmacodynamic and Histological Analysis I->J

Figure 2: General Experimental Workflow for the this compound In Vivo Xenograft Study.

Data Presentation

The efficacy of this compound is typically assessed by comparing the tumor growth in the treated group to the control group. Key metrics include tumor growth inhibition (TGI) and changes in body weight.

Tumor Growth Inhibition
Treatment GroupNumber of Animals (n)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control81850 ± 210-
This compound (50 mg/kg)8450 ± 9575.7
Body Weight Changes
Treatment GroupMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day 21 (g) ± SEMPercent Change in Body Weight (%)
Vehicle Control20.5 ± 0.821.0 ± 0.9+2.4
This compound (50 mg/kg)20.3 ± 0.719.9 ± 0.8-2.0

Note: The data presented in these tables are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Conclusion

The protocol described provides a robust framework for evaluating the in vivo efficacy of this compound in a xenograft model driven by FGFR1 amplification. The significant tumor growth inhibition observed in preclinical models, such as the one described, highlights the therapeutic potential of targeting the FGFR1 signaling pathway. Careful monitoring of both tumor growth and animal welfare is essential for the successful execution of these studies and the generation of reliable data to support further clinical development.

Application Notes: Evaluating the Efficacy of FGFR1 inhibitor-9 using an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[4][5][6] FGFR1 inhibitors are a class of small molecules designed to block the kinase activity of FGFR1, thereby inhibiting downstream signaling and suppressing tumor growth.[4][7] This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of a novel compound, FGFR1 inhibitor-9, on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a colorimetric method for assessing cell metabolic activity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of these formazan crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of metabolically active (viable) cells.[8]

Principle of the MTT Assay

The fundamental principle of the MTT assay lies in the enzymatic conversion of the MTT reagent by viable cells. Mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears as purple crystals.[8] The amount of formazan produced is proportional to the number of living cells. This allows for the quantitative determination of cell viability and proliferation.

Data Presentation

The results of the MTT assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that is required for 50% inhibition of cell viability in vitro. The data can be summarized in a table for clear comparison across different cell lines and treatment durations.

Cell LineTreatment Duration (hours)This compound IC50 (µM)Positive Control (e.g., AZD4547) IC50 (µM)
NCI-H460 (Lung Cancer)241.50.8
SNU-16 (Gastric Cancer)242.11.2
RT-112 (Bladder Cancer)243.52.0
NCI-H460 (Lung Cancer)480.90.5
SNU-16 (Gastric Cancer)481.30.7
RT-112 (Bladder Cancer)482.21.1
NCI-H460 (Lung Cancer)720.60.3
SNU-16 (Gastric Cancer)720.80.4
RT-112 (Bladder Cancer)721.50.7

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Positive control FGFR inhibitor (e.g., AZD4547)

  • Cancer cell lines with known FGFR1 expression (e.g., NCI-H460, SNU-16, RT-112)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate inhibitor_prep Prepare serial dilutions of this compound treatment Treat cells with inhibitor and incubate inhibitor_prep->treatment add_mtt Add MTT solution to each well treatment->add_mtt incubation Incubate to allow formazan formation add_mtt->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for more precise determination.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a positive control (a known FGFR inhibitor).[10]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.[10]

FGFR1 Signaling Pathway and Inhibition

FGFR1 activation by its ligand, fibroblast growth factor (FGF), triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2][11] This initiates a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][4]

FGFR1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR1 signaling pathway.

This compound is designed to competitively bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This blockade of the FGFR1 pathway ultimately leads to an inhibition of cell proliferation and survival.

Inhibition_Logic cluster_inhibitor Inhibitor Action cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome Inhibitor This compound FGFR1 FGFR1 Signaling Inhibitor->FGFR1 Inhibits Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) FGFR1->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Viability Decreased Cell Viability (MTT Assay) Proliferation->Viability Measured by

Caption: Logic of FGFR1 inhibition and MTT assay.

Conclusion

The MTT assay is a robust and reliable method for the initial in vitro evaluation of this compound. By following this detailed protocol, researchers can obtain reproducible data on the dose-dependent and time-dependent effects of the inhibitor on cancer cell viability. This information is critical for the preclinical assessment and further development of novel targeted therapies.

References

Application Notes and Protocols for FGFR1 inhibitor-9 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FGFR1 inhibitor-9 (also referred to as Compound 7) is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[1][2] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making its targeted inhibition a key area of research.[3][4] FGFR1 activation, upon binding of fibroblast growth factors (FGFs), triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][3][5][6] This document provides detailed protocols for the preparation and application of this compound for in vitro cell culture experiments.

Note on Compound Identity: The designation "this compound" may be used for multiple distinct chemical entities in scientific literature. The information herein pertains specifically to the compound identified as "Compound 7" with a reported IC50 of 0.85 nM for FGFR1.[1][2] Researchers should verify the specific compound and its properties from their supplier.

Data Presentation

Chemical and Pharmacological Properties
PropertyValueReference
Compound Name This compound (Compound 7)[1][2]
Molecular Weight 473.90 g/mol [2]
Mechanism of Action Binds to the ATP-binding pocket of FGFR1[2]
In Vitro Activity (IC50) 0.85 nM (for FGFR1)[1][2]
Recommended Starting Concentrations for Cell-Based Assays

The optimal concentration of this compound will vary depending on the cell line, seeding density, and assay duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Assay TypeRecommended Starting Concentration RangeNotes
Inhibition of FGFR1 Phosphorylation 1 - 100 nMShort-term treatment (e.g., 1-4 hours) is often sufficient to observe effects on signaling pathways.
Cell Proliferation/Viability (e.g., MTT, CellTiter-Glo) 1 nM - 10 µMTypically requires longer incubation times (e.g., 48-72 hours).
Colony Formation Assay 10 nM - 1 µMLong-term assay (e.g., 7-14 days) that assesses the ability of single cells to form colonies.
Western Blotting (Downstream Signaling) 10 - 500 nMTreatment duration will depend on the specific downstream target being investigated.

Experimental Protocols

Reagent Preparation

1. Preparation of Stock Solution (10 mM in DMSO):

Small molecule inhibitors are typically dissolved in dimethyl sulfoxide (DMSO).[7]

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[7]

    • Based on the molecular weight (473.90 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock solution.

      • Calculation:Volume (µL) = (Mass of inhibitor (mg) / 473.90) * 100,000

    • Aseptically add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex thoroughly until the inhibitor is completely dissolved.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions:

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Cell-Based Assay Protocol: Inhibition of Cell Proliferation (MTT Assay)

This protocol provides a general guideline for assessing the effect of this compound on the proliferation of a cancer cell line with known or suspected FGFR1 activity.

  • Materials:

    • Cancer cell line of interest (e.g., a cell line with FGFR1 amplification)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 - 10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (DMSO only) and a no-treatment control.

    • Incubate the plate for the desired period (e.g., 48 or 72 hours).

    • After the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

Visualizations

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Phosphorylates PLCg PLCγ FGFR1->PLCg Activates PI3K PI3K FGFR1->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR1 Inhibits ATP Binding

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate assay Perform Cell-Based Assay (e.g., MTT, Western Blot) incubate->assay analyze Data Acquisition and Analysis assay->analyze end End analyze->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Evaluating FGFR1 Inhibitors in FGFR-Amplified Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of fibroblast growth factor receptor 1 (FGFR1) inhibitors in breast cancer models with FGFR1 gene amplification. The following protocols and data are based on representative studies of potent and selective FGFR1 inhibitors.

Introduction

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Amplification of the FGFR1 gene is a key oncogenic driver in a subset of breast cancers, leading to constitutive activation of downstream signaling pathways and promoting tumor growth. This makes FGFR1 an attractive therapeutic target for this patient population. This document outlines the in vitro and in vivo methodologies for assessing the efficacy of a representative FGFR1 inhibitor, hereafter referred to as "FGFR1 Inhibitor-9," in FGFR-amplified breast cancer models.

Quantitative Data Summary

The anti-proliferative activity of FGFR1 inhibitors is typically evaluated across a panel of breast cancer cell lines with varying FGFR1 amplification status. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of the inhibitor.

Table 1: In Vitro Anti-proliferative Activity of Representative FGFR1 Inhibitors in Breast Cancer Cell Lines

Cell LineFGFR1 StatusRepresentative InhibitorIC50 (nM)Reference
MDA-MB-134AmplifiedPD1730748
SUM-52PEAmplifiedPD17307410
CAMA-1AmplifiedRogaratinib11
HCC1569Non-amplifiedPD173074>10,000
MDA-MB-231Non-amplifiedRogaratinib>10,000

Table 2: In Vivo Efficacy of Representative FGFR1 Inhibitors in Xenograft Models

Xenograft ModelTreatmentDosageTumor Growth Inhibition (%)Reference
MDA-MB-134PD17307425 mg/kg, daily85
CAMA-1Rogaratinib100 mg/kg, daily92

Signaling Pathway

FGFR1 activation, upon binding of its ligand (e.g., FGF2), leads to receptor dimerization, autophosphorylation, and the subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways are central to cell proliferation, survival, and angiogenesis. FGFR1 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of these downstream effectors.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 P1 P FGFR1->P1 Autophosphorylation P2 P FRS2 FRS2 P1->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Inhibitor->FGFR1 Inhibition

Caption: FGFR1 signaling pathway and the mechanism of inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of "this compound."

Cell Viability Assay (MTS Assay)

This assay determines the effect of the inhibitor on the proliferation of breast cancer cell lines.

Protocol:

  • Cell Seeding:

    • Culture FGFR1-amplified (e.g., MDA-MB-134, SUM-52PE) and non-amplified (e.g., HCC1569, MDA-MB-231) breast cancer cells in their recommended growth media.

    • Trypsinize and count the cells.

    • Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Perform serial dilutions in growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a DMSO-only control.

    • Incubate for 72 hours.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Determine the IC50 value by plotting the log of the inhibitor concentration against the percentage of cell viability using a non-linear regression model.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate 24 hours A->B C Treat with serial dilutions of This compound B->C D Incubate 72 hours C->D E Add MTS reagent D->E F Incubate 1-4 hours E->F G Measure absorbance at 490 nm F->G H Calculate IC50 G->H

Caption: Workflow for the cell viability (MTS) assay.

Western Blotting for Phospho-FGFR1 and Downstream Effectors

This protocol is used to confirm the on-target effect of the inhibitor by assessing the phosphorylation status of FGFR1 and its downstream signaling proteins.

Protocol:

  • Cell Lysis:

    • Seed cells (e.g., MDA-MB-134) in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Treat with "this compound" (e.g., at IC50 concentration) for 2-4 hours.

    • Stimulate with FGF2 (10 ng/mL) for 15 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-FGFR1, anti-FGFR1, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of "this compound" in an animal model.

Protocol:

  • Cell Implantation:

    • Subcutaneously implant 5-10 x 10^6 FGFR1-amplified breast cancer cells (e.g., MDA-MB-134) mixed with Matrigel into the flank of female nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare "this compound" in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the inhibitor orally (e.g., 25-100 mg/kg) daily.

    • Administer the vehicle only to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of FGFR1 inhibitors in FGFR-amplified breast cancer. The consistent observation of potent anti-proliferative activity in vitro and significant tumor growth inhibition in vivo in FGFR1-amplified models underscores the therapeutic potential of targeting this pathway. These methodologies are essential for the continued development and characterization of novel FGFR1 inhibitors for clinical applications.

Application Notes: Live-Cell Imaging with FGFR1 Inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention.[1] Small molecule inhibitors, such as the conceptual FGFR1 inhibitor-9, are designed to block the kinase activity of FGFR1, thereby inhibiting downstream signaling cascades that promote tumor growth.[1][3]

Live-cell imaging is an indispensable tool for studying the dynamic cellular events modulated by kinase inhibitors.[4] It allows for the real-time visualization of inhibitor effects on target engagement, protein localization, and downstream signaling events within the complex environment of a living cell.[5][6] These application notes provide a framework for utilizing live-cell imaging to investigate the efficacy and mechanism of action of this compound.

Principle of Action

FGFR1 is activated upon binding to its fibroblast growth factor (FGF) ligands, which induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][7] This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn activate major downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[7][8] this compound, as a representative small molecule inhibitor, is designed to compete with ATP for the binding pocket of the FGFR1 kinase domain, preventing autophosphorylation and subsequent pathway activation.[1]

Quantitative Data

The efficacy of a kinase inhibitor is determined by its potency and selectivity. The following table summarizes representative quantitative data for a potent and selective FGFR1 inhibitor, analogous to the properties expected of this compound. Data is derived from studies on well-characterized FGFR inhibitors like AZD4547.

Table 1: Representative Inhibitor Profile

ParameterValueDescription
IC₅₀ (FGFR1) 0.2 nMThe half-maximal inhibitory concentration against the FGFR1 kinase, indicating high potency.[9]
IC₅₀ (FGFR2) 2.5 nMPotency against FGFR2, showing a degree of selectivity.[9]
IC₅₀ (FGFR3) 1.8 nMPotency against FGFR3, indicating pan-FGFR inhibitory potential.[9]
IC₅₀ (FGFR4) 165 nMSignificantly lower potency against FGFR4, demonstrating selectivity among FGFR family members.[9]
Cellular Effect Inhibition of ProliferationInduces growth arrest in FGFR1-dependent cancer cell lines.[10]

Visualized Pathways and Workflows

FGFR1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical FGFR1 signaling cascade and highlights the mechanism of action for this compound.

FGFR1_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds Dimer Receptor Dimerization & Autophosphorylation FGFR1->Dimer FRS2 FRS2 Dimer->FRS2 Recruits & Phosphorylates PLCg PLCγ Dimer->PLCg GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor This compound Inhibitor->Dimer Blocks ATP Binding Site

FGFR1 signaling cascade and inhibitor action.
Experimental Workflow for Live-Cell Imaging

This diagram provides a step-by-step overview of the live-cell imaging protocol.

Workflow A 1. Cell Culture & Seeding Seed cells expressing a fluorescent biosensor (e.g., FRS2-GFP) on glass-bottom dishes. B 2. Inhibitor Preparation Prepare stock and working solutions of this compound. A->B C 3. Microscope Setup Equilibrate environmental chamber (37°C, 5% CO2). Set up imaging parameters. B->C D 4. Baseline Imaging Acquire images of untreated cells to establish a baseline signal. C->D E 5. Treatment Add this compound to the imaging dish. D->E F 6. Time-Lapse Acquisition Image cells at regular intervals to capture dynamic changes. E->F G 7. Data Analysis Quantify changes in fluorescence intensity, localization, or FRET ratio. F->G

Workflow for live-cell imaging experiment.

Protocols

Protocol 1: Monitoring Inhibition of FGFR1 Signaling via FRS2 Translocation

This protocol uses a fluorescently-tagged FRS2 (FGFR Substrate 2) protein to visualize its recruitment to the plasma membrane upon FGFR1 activation and its subsequent dissociation following inhibitor treatment.

Materials and Reagents:

  • Cell line susceptible to FGFR1 inhibition (e.g., H1581 lung cancer cells with FGFR1 amplification).

  • Plasmid encoding FRS2 tagged with a fluorescent protein (e.g., FRS2-GFP).

  • Transfection reagent.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Glass-bottom imaging dishes.

  • This compound (stock solution in DMSO).

  • Recombinant human FGF2.

  • Imaging Buffer (e.g., HBSS).[5]

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Preparation (24-48 hours prior to imaging):

    • Seed cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging.

    • Transfect cells with the FRS2-GFP plasmid according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Imaging Preparation (Day of experiment):

    • Prepare a working solution of this compound in Imaging Buffer at the desired final concentration (e.g., 100 nM).

    • Prepare a working solution of FGF2 in Imaging Buffer (e.g., 20 ng/mL).

    • Turn on the microscope and environmental chamber to allow for equilibration.

    • Gently wash the cells twice with pre-warmed Imaging Buffer.[5]

    • Add 2 mL of fresh, pre-warmed Imaging Buffer to the dish.[5]

  • Live-Cell Imaging and Treatment:

    • Place the dish on the microscope stage.

    • Identify a field of view with healthy, transfected cells.

    • Baseline Imaging: Acquire images every 1-2 minutes for 5-10 minutes to establish a baseline, observing the diffuse cytoplasmic and nuclear localization of FRS2-GFP.[5]

    • Stimulation: Add FGF2 to the dish to stimulate FGFR1 activation. Continue imaging and observe the rapid translocation of FRS2-GFP to the plasma membrane.

    • Inhibition: Once translocation is stable (typically 15-20 minutes), add this compound to the dish.

    • Post-Treatment Imaging: Continue acquiring images every 1-2 minutes for 30-60 minutes to monitor the inhibitor-induced dissociation of FRS2-GFP from the membrane back into the cytoplasm.

  • Data Analysis:

    • Measure the mean fluorescence intensity at the plasma membrane and in the cytoplasm for multiple cells over time.

    • Calculate the membrane-to-cytoplasm intensity ratio for each time point.

    • Plot the ratio over time to quantify the dynamics of FRS2 translocation and dissociation.

Protocol 2: FRET-Based Kinase Activity Reporter Assay

This protocol uses a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor to directly measure FGFR1 kinase activity in real-time. The biosensor typically consists of a substrate peptide for FGFR1 and a phospho-binding domain, flanked by a FRET pair (e.g., CFP/YFP). Phosphorylation of the substrate by FGFR1 induces a conformational change that alters the FRET efficiency.

Materials and Reagents:

  • Cell line of interest.

  • Plasmid encoding an FGFR1 FRET biosensor.

  • All materials listed in Protocol 1 (excluding FRS2-GFP plasmid).

Procedure:

  • Cell Preparation:

    • Follow Step 1 from Protocol 1, transfecting cells with the FRET biosensor plasmid instead.

  • Imaging Preparation:

    • Follow Step 2 from Protocol 1.

    • Set up the microscope to acquire images in both the donor (e.g., CFP) and FRET (acceptor, e.g., YFP) channels.

  • Live-Cell Imaging and Treatment:

    • Place the dish on the microscope stage.

    • Baseline Imaging: Acquire ratiometric images (both channels) every 2-5 minutes for 10-15 minutes to establish a baseline FRET ratio.[5]

    • Stimulation: Add FGF2 to the dish to activate FGFR1, which should cause a change in the FRET ratio.

    • Inhibition: Once the FRET signal is stable, add this compound.

    • Post-Treatment Imaging: Continue acquiring ratiometric images to monitor the reversal of the FRET signal back towards the baseline, indicating inhibition of kinase activity.

  • Data Analysis:

    • For each cell at each time point, perform background subtraction and calculate the ratio of acceptor fluorescence to donor fluorescence.

    • Normalize the FRET ratio data to the baseline period.

    • Plot the normalized FRET ratio over time to visualize the dynamics of FGFR1 kinase activity and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FGFR1 Inhibitor-9 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists effectively determine the optimal concentration of FGFR1 inhibitor-9 for their experiments.

Disclaimer: "this compound" is a non-specific designation. The following recommendations are based on general principles for potent and selective ATP-competitive kinase inhibitors. Always consult the technical datasheet provided by the supplier for your specific molecule for information on potency (IC50), solubility, and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

The ideal starting point for determining the optimal concentration in your cellular assays depends on the inhibitor's half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%.

For a potent inhibitor like a selective FGFR1 inhibitor, a common starting point for cell-based assays is typically 10- to 100-fold higher than its biochemical IC50. This is because additional factors such as cell membrane permeability, protein binding in culture medium, and cellular metabolism can affect the compound's apparent potency.

Recommendation: Start with a broad concentration range in your initial experiment, for example, from 10 nM to 10 µM, to perform a dose-response curve.

Q2: How do I determine the optimal inhibitor concentration for my specific cell line?

Determining the optimal concentration is a multi-step process that involves assessing the inhibitor's effect on cell viability and its ability to inhibit the target (FGFR1) and its downstream signaling.

The workflow below outlines the key steps for optimizing the inhibitor concentration.

G cluster_0 Phase 1: Dose-Response Assessment cluster_1 Phase 2: Target Engagement & Pathway Inhibition cluster_2 Phase 3: Functional Assays A Select Cell Line & Determine IC50 B Perform Broad Range Dose-Response Curve (e.g., 10 nM - 10 µM) A->B C Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->C D Calculate GI50/CC50 C->D E Select Concentrations Around GI50 D->E Inform concentration choice F Treat Cells with Inhibitor E->F G Western Blot for: p-FGFR1, p-ERK F->G H Identify Lowest Conc. for Max Target Inhibition G->H I Use Optimal Conc. from Phase 2 H->I Define optimal concentration J Perform Functional Assay (e.g., Migration, Proliferation) I->J K Confirm Phenotypic Effect J->K G FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds P1 Dimerization & Autophosphorylation FGFR1->P1 Activates Inhibitor This compound Inhibitor->P1 Blocks FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cellular Response (Proliferation, Migration) ERK->Response Drives

potential off-target effects of FGFR1 inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding potential off-target effects of FGFR1 Inhibitor-9. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected decrease in cell viability in a cell line not expressing FGFR1. Inhibition of other essential kinases.1. Perform a kinase panel screen to identify off-target interactions. 2. Validate off-target kinase inhibition with a specific assay for the identified kinase. 3. Compare the phenotype with that of a known inhibitor for the off-target kinase.
Changes in cellular morphology unrelated to FGFR1 signaling. Disruption of signaling pathways controlling the cytoskeleton, such as the ROCK pathway.1. Analyze the phosphorylation status of key cytoskeletal regulatory proteins. 2. Use specific inhibitors for suspected off-target kinases to see if the phenotype is replicated.
Alterations in angiogenic sprouting in an in vitro angiogenesis assay. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).1. Measure the phosphorylation levels of VEGFR2 and its downstream effectors (e.g., PLCγ, ERK1/2) in the presence of this compound. 2. Compare the results with a known VEGFR2 inhibitor.
Unexpected changes in gene expression profiles unrelated to known FGFR1 targets. Off-target inhibition of kinases involved in transcriptional regulation.1. Perform RNA sequencing to identify affected pathways. 2. Use bioinformatics tools to predict upstream kinases responsible for the observed gene expression changes.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is a potent inhibitor of FGFR1, but it has been observed to have off-target activity against other kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Some cross-reactivity with other receptor tyrosine kinases like DDR1 and RET has also been reported for similar classes of FGFR inhibitors.

Q2: Why am I seeing a decrease in cell viability in my FGFR1-negative cell line?

A2: If you observe cytotoxicity in a cell line that does not express FGFR1, it is likely due to the inhibition of one or more other kinases that are essential for the survival of that particular cell line. We recommend performing a broad-spectrum kinase profiling assay to identify potential off-target interactions.

Q3: Can this compound affect angiogenesis?

A3: Yes, due to its off-target inhibition of VEGFR2, a key regulator of angiogenesis, this compound can impact angiogenic processes. If your experimental model involves angiogenesis, it is crucial to consider this off-target effect when interpreting your data.

Q4: What is hyperphosphatemia and is it a concern with this compound?

A4: Hyperphosphatemia, an excess of phosphate in the blood, is a known class-effect of FGFR inhibitors due to the inhibition of FGF23 signaling, which regulates phosphate homeostasis. While this is more of a clinical side effect, it is important to be aware of this physiological impact when conducting in vivo studies.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a compound with a similar profile to this compound against a panel of kinases.

Kinase Target IC50 (nM) Comments
FGFR1 5.2 Primary Target
FGFR28.1High affinity
FGFR312.5High affinity
VEGFR2 89.7 Significant Off-Target
DDR1150.3Moderate Off-Target
RET212.8Moderate Off-Target
SRC>1000Low Affinity
ABL1>1000Low Affinity

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

Objective: To determine the IC50 values of this compound for a broad range of kinases.

Materials:

  • This compound

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase buffer.

  • Add the diluted this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to kinase activity.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cell-Based VEGFR2 Phosphorylation Assay

This protocol describes how to measure the off-target inhibition of VEGFR2 in a cellular context.

Objective: To determine if this compound inhibits VEGFR2 phosphorylation in cultured cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Recombinant human VEGF-A

  • This compound

  • Lysis buffer

  • Phospho-VEGFR2 (Tyr1175) antibody

  • Total VEGFR2 antibody

  • Western blotting reagents and equipment

Procedure:

  • Culture HUVECs to 80-90% confluency.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform a Western blot analysis using antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2.

  • Quantify the band intensities to determine the extent of VEGFR2 phosphorylation inhibition.

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PLCg PLCγ FGFR1->PLCg PI3K PI3K FGFR1->PI3K RAS RAS FGFR1->RAS VEGFR2 VEGFR2 FGF FGF FGF->FGFR1 VEGF VEGF VEGF->VEGFR2 AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified FGFR1 and potential off-target VEGFR2 signaling pathways.

Experimental_Workflow A Observe Unexpected Phenotype B Hypothesize Off-Target Effect A->B C Perform In Vitro Kinase Screen B->C D Identify Potential Off-Targets C->D E Validate with Cell-Based Assay (e.g., Phosphorylation Assay) D->E F Confirm Off-Target Mediated Phenotype E->F

Technical Support Center: Managing Hyperphosphatemia with FGFR Inhibitors in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperphosphatemia during in vivo experiments with Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why do FGFR inhibitors cause hyperphosphatemia?

Hyperphosphatemia is an on-target effect of FGFR inhibition, primarily driven by the blockade of FGFR1 signaling.[1][2][3] FGFR1, in conjunction with its co-receptor α-Klotho, plays a crucial role in phosphate homeostasis by mediating the effects of Fibroblast Growth Factor 23 (FGF23).[1][2] FGF23 is a hormone that promotes renal phosphate excretion. By inhibiting FGFR1, these drugs disrupt the FGF23 signaling pathway, leading to increased renal phosphate reabsorption and consequently, elevated serum phosphate levels.[1][2]

Q2: Is hyperphosphatemia a desired outcome in my in vivo study?

The significance of hyperphosphatemia can depend on the context of your study. In many oncology-focused preclinical studies, hyperphosphatemia is considered a pharmacodynamic biomarker, indicating that the FGFR inhibitor is engaging its target.[4] Some clinical data even suggests a correlation between the development of hyperphosphatemia and treatment response.[5] However, severe and prolonged hyperphosphatemia can lead to adverse effects such as soft tissue and vascular mineralization, which could impact the overall health of the animal and confound experimental results.[6]

Q3: What are the common animal models used to study hyperphosphatemia?

Several rodent models are utilized to investigate hyperphosphatemia. These include:

  • 5/6 nephrectomy model: This surgical model induces chronic kidney disease (CKD), a common cause of hyperphosphatemia.[7]

  • Adenine-induced CKD model: Administration of an adenine-rich diet to rodents leads to renal tubule crystallization and subsequent kidney injury, mimicking CKD.[8][9]

  • Genetic models: Mice with targeted deletions of genes involved in phosphate regulation, such as Klotho-deficient mice (kl/kl), develop hyperphosphatemia without severe kidney injury.[9]

  • Diet-induced hyperphosphatemia: Feeding animals a high-phosphate diet can also be used to induce elevated serum phosphate levels.[2][10]

Q4: What are the key parameters to monitor in my in vivo study besides serum phosphate?

In addition to serum phosphate, it is crucial to monitor:

  • Serum Calcium: To assess for potential disturbances in calcium-phosphate homeostasis.

  • Serum FGF23: To understand the impact of FGFR inhibition on this key phosphaturic hormone.[2][11]

  • Serum Creatinine and Blood Urea Nitrogen (BUN): To monitor renal function.[11]

  • Parathyroid Hormone (PTH): As a key regulator of calcium and phosphate balance.

  • Animal well-being: Daily monitoring of body weight, food and water intake, and general clinical signs is essential.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Unexpectedly high mortality in the treatment group - Severe hyperphosphatemia leading to off-target toxicities. - Acute renal failure. - Cardiovascular complications from soft tissue mineralization.[6]- Review and potentially lower the dose of the FGFR inhibitor. - Increase the frequency of serum phosphate monitoring. - Implement a low-phosphate diet for the animals.[12] - Conduct thorough necropsies and histopathological analysis of key organs (kidneys, heart, aorta) to identify the cause of death.
Inconsistent or highly variable serum phosphate levels - Variability in food intake (especially if on a powdered diet). - Diurnal variations in phosphate levels. - Inconsistent timing of blood collection relative to drug administration. - Hemolysis of blood samples during collection or processing.- Ensure consistent timing of feeding and blood collection (e.g., fasting samples). - Standardize the blood collection procedure to minimize hemolysis. - Analyze samples promptly or store them appropriately at -80°C.
No significant increase in serum phosphate despite FGFR inhibitor treatment - Insufficient drug dosage or bioavailability. - Rapid adaptation or compensatory mechanisms in the animal model. - Issues with drug formulation or administration.- Perform a dose-response study to determine the optimal dose for inducing hyperphosphatemia. - Verify the stability and concentration of your drug formulation. - Assess drug exposure (pharmacokinetics) in your animal model.
Evidence of soft tissue mineralization at necropsy - Chronic and severe hyperphosphatemia.[6]- Consider reducing the duration of the study or the dose of the FGFR inhibitor. - Implement dietary phosphate restriction. - Use imaging techniques (e.g., micro-CT) to monitor mineralization non-invasively during the study.
Diarrhea or other gastrointestinal issues - Off-target effects of the FGFR inhibitor, particularly on FGFR4, which is involved in bile acid metabolism.[1]- Monitor the severity of diarrhea and provide supportive care (e.g., hydration). - If severe, consider a dose reduction or switching to a more selective FGFR inhibitor if available.

Quantitative Data Summary

Table 1: Incidence of Hyperphosphatemia with Various FGFR Inhibitors (Clinical Data)

FGFR InhibitorTumor TypeIncidence of Hyperphosphatemia (Any Grade)Reference
PemigatinibCholangiocarcinoma60-76%[1][13]
ErdafitinibUrothelial Carcinoma~92% (pooled analysis)[13]
InfigratinibUrothelial Carcinoma60-76%[1][13]
FutibatinibAdvanced Solid Tumors~60%[12]

Table 2: Preclinical In Vivo Data on FGFR Inhibitor-Induced Hyperphosphatemia

FGFR InhibitorAnimal ModelDose and RouteChange in Serum PhosphateReference
Pan-FGFR inhibitorRatNot specifiedIncreased[6]
NVP-BGJ398HMWFGF2 Tg Mice50 mg/kg, oralRescued hypophosphatemia[14]
Not specifiedRatNot specifiedIncreased by 36% at day 25[11]

Experimental Protocols

Protocol 1: Induction and Monitoring of Hyperphosphatemia in a Mouse Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Baseline Measurements: Collect baseline blood samples via tail vein or saphenous vein to measure serum phosphate, calcium, and creatinine.

  • FGFR Inhibitor Administration:

    • Formulation: Prepare the FGFR inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Dosing: Administer the inhibitor orally via gavage once daily at a predetermined dose (e.g., 10-50 mg/kg). A vehicle-only group should be included as a control.

  • Monitoring:

    • Blood Sampling: Collect blood samples at regular intervals (e.g., 4, 8, 24, and 48 hours post-dose for acute studies; weekly for chronic studies). To minimize stress, use alternating sites for blood collection.

    • Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C. Collect the serum and store at -80°C until analysis.

    • Biochemical Analysis: Use a commercially available colorimetric assay kit to measure serum phosphate levels.

  • Termination and Tissue Collection:

    • At the end of the study, euthanize animals according to approved institutional guidelines.

    • Perform a thorough necropsy, paying close attention to the kidneys, heart, and aorta for any signs of mineralization.

    • Collect tissues for histopathological analysis. Fix tissues in 10% neutral buffered formalin for 24-48 hours before processing and embedding in paraffin.

Protocol 2: Histological Assessment of Soft Tissue Mineralization
  • Tissue Processing: Process formalin-fixed, paraffin-embedded tissues through graded alcohols and xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphological assessment.

    • Von Kossa Staining: To specifically detect calcium deposits (mineralization), which will appear black.

  • Microscopic Examination: Examine the slides under a light microscope to assess the presence, location, and severity of any mineralization.

Visualizations

Signaling Pathway

FGFR_Signaling_and_Hyperphosphatemia cluster_Kidney Kidney Proximal Tubule FGFR1_Klotho FGFR1/α-Klotho Complex NPT2a_c NaPi-2a/2c Transporters FGFR1_Klotho->NPT2a_c Inhibits Phosphate_Reabsorption Phosphate Reabsorption NPT2a_c->Phosphate_Reabsorption Mediates Serum_Phosphate Serum Phosphate Phosphate_Reabsorption->Serum_Phosphate Increases FGF23 FGF23 FGF23->FGFR1_Klotho FGFR_Inhibitor FGFR Inhibitor FGFR_Inhibitor->FGFR1_Klotho Blocks Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Blood Collection start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Dosing: FGFR Inhibitor or Vehicle randomization->treatment monitoring Regular Monitoring: Body Weight, Clinical Signs treatment->monitoring blood_collection Periodic Blood Collection monitoring->blood_collection termination End of Study: Euthanasia & Necropsy monitoring->termination analysis Serum Biochemical Analysis blood_collection->analysis analysis->monitoring Continue Monitoring end End: Data Analysis & Interpretation analysis->end histopathology Tissue Collection & Histopathology termination->histopathology histopathology->end Logical_Relationship FGFRi FGFR Inhibitor Administration FGFR1_inhibition FGFR1 Signaling Inhibition FGFRi->FGFR1_inhibition FGF23_resistance Functional FGF23 Resistance FGFR1_inhibition->FGF23_resistance phosphate_reabsorption Increased Renal Phosphate Reabsorption FGF23_resistance->phosphate_reabsorption hyperphosphatemia Hyperphosphatemia phosphate_reabsorption->hyperphosphatemia pd_marker Pharmacodynamic Biomarker hyperphosphatemia->pd_marker toxicity Potential for Toxicity hyperphosphatemia->toxicity mineralization Soft Tissue Mineralization toxicity->mineralization

References

Technical Support Center: Minimizing FGFR Inhibitor Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to manage and mitigate toxicities associated with Fibroblast Growth Factor Receptor (FGFR) inhibitors in preclinical animal models.

Frequently Asked Questions (FAQs) - General

Q1: What are the most common toxicities observed with FGFR inhibitors in animal models?

A1: The most frequently reported on-target toxicities include hyperphosphatemia, soft tissue mineralization, and specific ophthalmologic disorders. Other common adverse effects are gastrointestinal (GI) toxicity (such as diarrhea), dermatologic issues (skin and nail changes), and ocular toxicities like dry eye.

Q2: Why do these specific toxicities occur?

A2: Many toxicities are "on-target," meaning they result from the intended inhibition of the FGFR signaling pathway, which is crucial for normal physiological processes like phosphate homeostasis and tissue maintenance. For example, hyperphosphatemia is a direct consequence of inhibiting the FGF23-FGFR1-Klotho axis in the kidneys, which regulates phosphate excretion. Other toxicities may be off-target effects, caused by the inhibitor interacting with other kinases.

Q3: Are the toxicities observed in animal models predictive of what happens in human patients?

A3: Yes, many of the dose-limiting toxicities seen in clinical trials, such as hyperphosphatemia, stomatitis, and retinal pigment epithelial detachment, are concordant with findings in preclinical animal models. This makes managing these effects in animal studies crucial for clinical translation.

Troubleshooting Guides by Toxicity Profile

Hyperphosphatemia

Q: My animals are developing severe hyperphosphatemia. What is the mechanism and how can I manage it?

A: Mechanism: Hyperphosphatemia is a class-effect of non-selective FGFR inhibitors that block FGFR1. This inhibition disrupts the FGF23 signaling pathway in the kidneys, leading to an increase in the expression of sodium-phosphate co-transporters (NaPi2a/c) and subsequent elevation of serum phosphate reabsorption.

Troubleshooting & Mitigation:

  • Monitoring: Regularly monitor serum phosphate levels through blood collection (e.g., weekly).

  • Dietary Modification: Prophylactically switch animals to a low-phosphate diet. This is a highly effective strategy to control serum phosphate levels without affecting the anti-tumor efficacy of the inhibitor.

  • Phosphate Binders: Administer phosphate-binding agents such as sevelamer. These can be mixed with food or administered via oral gavage to reduce dietary phosphate absorption.

  • Dose Interruption: If hyperphosphatemia becomes severe, a brief interruption of dosing ("drug holiday") can allow phosphate levels to normalize.

Gastrointestinal (GI) Toxicity

Q: My animals are experiencing significant weight loss and diarrhea after starting treatment. What can I do?

A: Mechanism: Diarrhea is a common finding with many kinase inhibitors and can be related to on-target FGFR inhibition in the GI tract or off-target effects on other kinases like EGFR.

Troubleshooting & Mitigation:

  • Monitoring: Implement daily monitoring of body weight, food and water consumption, and fecal consistency. Use a fecal scoring system to quantify the severity of diarrhea.

  • Supportive Care: Ensure easy access to hydration and palatable, high-caloric supplemental food to counteract dehydration and weight loss.

  • Dose Reduction/Interruption: The most effective management strategy is often a reduction in the dose or a temporary pause in treatment until symptoms resolve.

  • Environmental Enrichment: Reduce stress in animal housing, as stress can exacerbate GI issues.

Dermatologic & Nail Toxicity

Q: I am observing skin rashes, alopecia, and/or nail issues in my rodent models. How should I approach this?

A: Mechanism: FGFR signaling is involved in skin and nail homeostasis. Inhibition can lead to various dermatologic adverse events.

Troubleshooting & Mitigation:

  • Monitoring: Conduct regular visual inspections of the skin, fur, and nail beds. Use a semi-quantitative grading scale to record the severity of any lesions or hair loss.

  • Supportive Care: Provide appropriate bedding to minimize skin irritation. For dry skin, topical emollients (as approved by veterinary staff) may be considered, although this can be challenging in fur-bearing animals.

  • Dose Modification: As with other toxicities, dose reduction or interruption is a key management strategy if skin and nail issues become severe or lead to distress.

Ocular Toxicity

Q: What kind of eye problems can occur and how can they be monitored in a research setting?

A: Mechanism: Ocular toxicities can manifest as dry eye, corneal disorders, or retinal issues like central serous retinopathy (CSR), which has been noted in preclinical models. These are often on-target effects, as FGFRs are important for maintaining ocular tissues.

Troubleshooting & Mitigation:

  • Monitoring: For general screening, perform regular visual inspections for signs of irritation, discharge, or cloudiness. For detailed assessment, especially if ocular effects are a known risk of the specific inhibitor, periodic examinations by a veterinary ophthalmologist using techniques like slit-lamp examination are recommended.

  • Supportive Care: For symptoms of dry eye, the use of lubricating eye drops can be implemented as part of the supportive care plan, following consultation with veterinary personnel.

  • Dose Modification: If significant ocular findings are noted, dose modification should be considered to prevent irreversible damage.

Quantitative Data on FGFR Inhibitor Toxicities

The following table summarizes common toxicities observed for different FGFR inhibitors in preclinical models. Note that incidences can vary significantly based on the animal model, dose, and duration of treatment.

FGFR Inhibitor Animal Model Common Toxicities Observed Mitigation Strategy Noted
Erdafitinib Rodents, DogsHyperphosphatemia, Skin/Nail changes, Ocular toxicity (retinal pigment epithelial detachment)Dose reduction
Pemigatinib Mice, RatsHyperphosphatemia, Soft tissue mineralization, AlopeciaLow phosphate diet
Infigratinib Rats, MonkeysHyperphosphatemia, Retinal atrophy, Nail bed hyperkeratosisDose interruption
Futibatinib RodentsHyperphosphatemia, Diarrhea, Nail changesN/A

Detailed Experimental Protocols

Protocol for Management of Hyperphosphatemia
  • Baseline Measurement: Prior to starting the FGFR inhibitor treatment, collect a baseline blood sample (e.g., via tail vein or saphenous vein) to determine serum phosphate levels.

  • Dietary Intervention (Prophylactic):

    • Two to three days before initiating treatment, switch animals from a standard chow to a low-phosphate diet (e.g., a formulation containing 0.2% phosphorus).

    • Ensure the diet is palatable and monitor food intake to prevent weight loss due to diet change.

  • Treatment Initiation: Begin dosing with the FGFR inhibitor as per the study plan.

  • Monitoring:

    • Collect blood samples weekly to monitor serum phosphate.

    • Measure body weight at least three times per week.

  • Intervention with Phosphate Binders (Reactive):

    • If serum phosphate exceeds a pre-defined threshold (e.g., >12 mg/dL) despite the low-phosphate diet, begin administration of a phosphate binder.

    • Preparation: Mix sevelamer hydrochloride powder with a palatable food supplement or prepare for oral gavage.

    • Administration: Administer sevelamer at a pre-determined dose (e.g., 100-300 mg/kg), once or twice daily. Adjust dose based on phosphate level response.

  • Dose Interruption: If phosphate levels remain critically high or animals show clinical signs of distress, pause FGFR inhibitor dosing for 2-3 days and continue supportive care until levels normalize.

Protocol for Assessment of Dermatologic Toxicity
  • Baseline Assessment: Before treatment, carefully examine the entire skin surface and nail beds of each animal. Record any pre-existing abnormalities.

  • Regular Monitoring (3x/week):

    • Visually inspect the animals for signs of erythema (redness), scaling, crusting, alopecia (hair loss), or any other skin lesions.

    • Examine the nail beds for any signs of inflammation, discoloration, or abnormal growth.

  • Semi-Quantitative Grading: Score the observed toxicities using a simple scale.

    • Scale:

      • 0: Normal

      • 1: Mild (e.g., slight, localized redness or hair loss)

      • 2: Moderate (e.g., widespread redness, significant hair loss)

      • 3: Severe (e.g., ulceration, extensive lesions causing distress)

  • Histopathology (Endpoint):

    • At the study endpoint or if severe lesions require euthanasia, collect skin and nail bed samples.

    • Fix samples in 10% neutral buffered formalin for at least 24 hours.

    • Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for microscopic examination by a veterinary pathologist.

Visualizing Pathways and Workflows

FGFR_Hyperphosphatemia_Pathway Mechanism of FGFR inhibitor-induced hyperphosphatemia. FGF23 FGF23 (Hormone) FGFR1_Klot FGFR1/α-Klotho Complex (Kidney) FGF23->FGFR1_Klot Binds Signaling Downstream Signaling Cascade FGFR1_Klot->Signaling Activates NaPi_Expression NaPi2a/c Gene Expression Signaling->NaPi_Expression NaPi_Transporter NaPi2a/c Transporter on Cell Surface NaPi_Expression->NaPi_Transporter Leads to less Reabsorption Renal Phosphate Reabsorption NaPi_Transporter->Reabsorption Decreases Serum_Phosphate Serum Phosphate Levels Reabsorption->Serum_Phosphate FGFR_Inhibitor FGFR Inhibitor FGFR_Inhibitor->FGFR1_Klot BLOCKS

Caption: Mechanism of FGFR inhibitor-induced hyperphosphatemia.

Toxicity_Management_Workflow Workflow for managing acute toxicity in animal models. start Start of Study: Initiate FGFR Inhibitor Dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs - Fecal Score start->monitoring toxicity_check Toxicity Observed? (e.g., >15% weight loss, severe diarrhea) monitoring->toxicity_check no_toxicity Continue Dosing & Monitoring toxicity_check->no_toxicity No pause_dosing Step 1: Pause Dosing (Drug Holiday) toxicity_check->pause_dosing Yes no_toxicity->monitoring supportive_care Step 2: Administer Supportive Care - Hydration (e.g., hydrogel) - Nutritional Support pause_dosing->supportive_care reassess Re-assess Animal (after 24-48h) supportive_care->reassess improved_check Condition Improved? reassess->improved_check resume_dosing Resume Dosing (Consider dose reduction) improved_check->resume_dosing Yes endpoint Consult Vet / Consider Euthanasia (Endpoint criteria met) improved_check->endpoint No resume_dosing->monitoring

Caption: Workflow for managing acute toxicity in animal models.

FGFR1 inhibitor-9 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with FGFR1 inhibitor-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The identifier "this compound" has been associated with at least two distinct compounds in scientific literature and commercial databases. It is crucial to verify the specific compound being used by its CAS number or supplier catalog number.

  • This compound (Compound 7): This compound is described as a highly potent FGFR1 inhibitor with an IC50 value of 0.85 nM. It functions by binding to the ATP-binding pocket of FGFR1 and has demonstrated anticancer properties.[1]

  • FGFR-IN-9 (Compound 19): This is a reversible and orally active inhibitor with activity against multiple FGFR isoforms. Its IC50 values are 64.3 nM for FGFR1, 46.7 nM for FGFR2, 29.6 nM for FGFR3, and 17.1 nM for FGFR4 (wild type).[2]

Q2: What is the mechanism of action for FGFR1 inhibitors?

FGFR1 inhibitors are typically ATP-competitive, meaning they bind to the kinase domain of the receptor where ATP would normally bind.[1][3] This prevents the transfer of a phosphate group (autophosphorylation) that is necessary to activate the receptor. By blocking this first step, the inhibitor effectively shuts down downstream signaling pathways responsible for cell proliferation, migration, and survival, such as the RAS-MAPK and PI3K-AKT pathways.[3][4]

Q3: What are the recommended storage and handling conditions for this compound?

While some suppliers may ship the compound at room temperature, long-term stability requires more stringent conditions.[1][2] Improper storage can lead to degradation of the compound, resulting in a loss of activity.

Form Storage Temperature Notes
Solid Powder -20°C or -80°CStore desiccated and protected from light.
Stock Solution (e.g., in DMSO) -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Working Solutions (in media) 2-8°C (short-term)Prepare fresh for each experiment. Do not store for extended periods.

Q4: How should I prepare stock and working solutions?

Please refer to the detailed protocol section below for preparing stock and working solutions. Always use high-purity, anhydrous solvents like DMSO for stock solutions to ensure stability.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Problem: Inconsistent or No Inhibition in Cellular Assays

Possible Cause Recommended Action & Troubleshooting Steps
1. Compound Degradation Verify Storage: Confirm that the solid compound and stock solutions have been stored at the correct temperature, protected from light and moisture. • Limit Freeze-Thaw Cycles: Use single-use aliquots of the stock solution. Repeated freezing and thawing can degrade the inhibitor. • Use Fresh Solutions: Prepare working solutions in cell culture media immediately before use. Some compounds are unstable in aqueous solutions.
2. Incorrect Concentration Check Calculations: Double-check all calculations for preparing stock solutions and serial dilutions. • Calibrate Pipettes: Ensure that all pipettes used for dilution are properly calibrated to avoid errors in concentration. • Perform Dose-Response: Run a wide concentration range (e.g., from 1 nM to 10 µM) to determine the accurate IC50 for your specific cell line and assay conditions.
3. Cell Line Resistance Confirm FGFR1 Status: Verify that your cell line has an activating FGFR1 alteration (e.g., amplification, fusion, or mutation) that makes it sensitive to inhibition.[3] • Test for Acquired Resistance: Resistance can develop through secondary mutations in the FGFR1 kinase domain or through the activation of bypass signaling pathways (e.g., PI3K/AKT or EGFR).[5][6] Consider using Western blot to check for reactivation of downstream signaling. • Culture Conditions: High serum concentrations in culture media can sometimes interfere with inhibitor activity. Consider reducing serum levels during treatment if appropriate for your cell line.
4. Assay-Specific Issues Incubation Time: Ensure the treatment duration is sufficient for the inhibitor to take effect. This can range from 24 to 72 hours for proliferation assays. • Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a "compound only" control (no cells) to check for interference. • Positive Control: Include a known, well-characterized FGFR inhibitor as a positive control to validate the assay system.

Problem: Off-Target Effects or Cellular Toxicity Observed

Possible Cause Recommended Action & Troubleshooting Steps
1. Poor Inhibitor Selectivity Review Kinase Profile: While potent against FGFR1, the inhibitor may affect other kinases at higher concentrations (e.g., VEGFR2).[7][8] Try to use the lowest effective concentration possible. • Use Control Cell Lines: Test the inhibitor on a cell line that does not depend on FGFR1 signaling to distinguish on-target from off-target effects.
2. Solvent Toxicity Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is non-toxic to the cells (typically ≤ 0.1%). • Run Vehicle Control: Always include a "vehicle control" (cells treated with the same concentration of solvent without the inhibitor) in every experiment.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Reconstitution of Solid Compound: Briefly centrifuge the vial to ensure all powder is at the bottom. To make a 10 mM stock solution of this compound (MW: 473.90 g/mol ), add 211.0 µL of anhydrous DMSO to 1 mg of the compound. Mix thoroughly by vortexing or sonicating until fully dissolved.

  • Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.

  • Preparation of Working Solutions: For a cellular assay, perform serial dilutions from the 10 mM stock solution into complete cell culture medium. For example, to make a 10 µM final concentration in 1 mL of media, add 1 µL of the 10 mM stock solution. Prepare fresh dilutions for each experiment.

Protocol 2: Western Blot Analysis of FGFR1 Pathway Inhibition

  • Cell Treatment: Seed cells (e.g., a cell line with FGFR1 amplification) in 6-well plates and allow them to adhere overnight.

  • Starvation and Stimulation: Serum-starve the cells for 4-6 hours. Treat cells with various concentrations of this compound for 2 hours. Then, stimulate the cells with an appropriate FGF ligand (e.g., bFGF) for 15 minutes to induce pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins:

    • Phospho-FGFR1 (p-FGFR1)

    • Total FGFR1

    • Phospho-FRS2 (p-FRS2)

    • Phospho-ERK1/2 (p-ERK1/2)

    • Total ERK1/2

    • A loading control (e.g., GAPDH or β-Actin)

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated proteins relative to the total protein levels indicates successful target inhibition.

Visualizations

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1_dimer FGFR1 Dimerization & Autophosphorylation FGF->FGFR1_dimer HSPG HSPG (Co-receptor) HSPG->FGFR1_dimer FRS2 FRS2 FGFR1_dimer->FRS2 P PI3K PI3K FGFR1_dimer->PI3K P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor->FGFR1_dimer

Caption: The FGFR1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Reconstitute Reconstitute Inhibitor in DMSO (10 mM Stock) Aliquot Aliquot & Store at -80°C Reconstitute->Aliquot Dilute Prepare Serial Dilutions in Culture Medium Aliquot->Dilute Seed Seed Cells in Multi-well Plates Treat Treat Cells with Inhibitor (24-72 hours) Dilute->Treat Assay Perform Viability Assay (e.g., MTT, CTG) Treat->Assay Readout Measure Readout (e.g., Absorbance) Assay->Readout Analyze Analyze Data & Calculate IC50 Readout->Analyze

Caption: Workflow for assessing inhibitor potency in a cell viability assay.

Troubleshooting_Logic Start Problem: No Inhibition Observed Check_Storage Check Compound Storage & Handling Start->Check_Storage Check_Calcs Verify Calculations & Dilutions Start->Check_Calcs Check_Cells Confirm Cell Line FGFR1 Status Start->Check_Cells Check_Assay Review Assay Parameters Start->Check_Assay Result_Storage Improper Storage? (Degradation) Check_Storage->Result_Storage Yes Result_Calcs Calculation Error? (Wrong Dose) Check_Calcs->Result_Calcs Yes Result_Cells FGFR1 Independent? (Resistance) Check_Cells->Result_Cells Yes Result_Assay Assay Issue? (e.g., Timing) Check_Assay->Result_Assay Yes Solution_Storage Solution: Use New Aliquot Result_Storage->Solution_Storage Solution_Calcs Solution: Recalculate & Redo Result_Calcs->Solution_Calcs Solution_Cells Solution: Use Sensitive Cell Line Result_Cells->Solution_Cells Solution_Assay Solution: Optimize Assay Result_Assay->Solution_Assay

Caption: Troubleshooting logic for lack of inhibitor activity.

References

identifying FGFR1 gatekeeper mutations affecting inhibitor-9 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor Receptor 1 (FGFR1) and encountering issues with the efficacy of "inhibitor-9," a representative ATP-competitive FGFR1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced efficacy of inhibitor-9 in our cell-based assays. What could be the potential cause?

A1: A primary cause for reduced efficacy of ATP-competitive FGFR1 inhibitors is the presence of mutations in the FGFR1 kinase domain. The most common resistance mutation is the "gatekeeper" mutation, V561M, which involves the substitution of valine with methionine at position 561.[1][2] This mutation can emerge in patient tumors and has been identified in laboratory models of acquired resistance.[1][3]

Q2: How does the V561M gatekeeper mutation confer resistance to FGFR1 inhibitors?

A2: The V561M mutation confers resistance through several mechanisms:

  • Steric Hindrance: The larger methionine residue at the gatekeeper position can physically clash with the inhibitor, preventing it from binding effectively within the ATP-binding pocket.[4]

  • Stabilization of the Active Conformation: The V561M mutation can promote the active conformation of the FGFR1 kinase by stabilizing a network of interacting residues known as the "hydrophobic spine".[4] This can lead to increased autophosphorylation and kinase activity, making the receptor more difficult to inhibit.[4][5]

  • Altered Inhibitor Binding: While some inhibitors may still bind to the mutant receptor, their affinity is often significantly reduced. For example, the V561M mutation confers significant resistance to the inhibitor E3810.[4][6] However, some flexible inhibitors, like AZD4547, can adapt their binding mode to accommodate the mutation, retaining some level of affinity.[4][6]

Q3: Are there other mechanisms of resistance to FGFR1 inhibitors besides gatekeeper mutations?

A3: Yes, other mechanisms of resistance have been observed and include:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on FGFR1 signaling. A common mechanism is the upregulation of the PI3K/AKT/mTOR pathway, often through the loss of the tumor suppressor PTEN.[3][5][7]

  • Upregulation of other Receptor Tyrosine Kinases (RTKs): Increased expression or activation of other RTKs, such as MET, can reactivate downstream signaling pathways like the MAPK pathway, leading to resistance.[8]

  • Epithelial-to-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype has been associated with drug resistance in various cancers, including those driven by FGFR1.[1][3]

Troubleshooting Guide

If you are experiencing a loss of inhibitor-9 efficacy, the following troubleshooting steps can help identify the underlying cause:

Step 1: Sequence the FGFR1 Kinase Domain

  • Objective: To determine if the V561M gatekeeper mutation or other mutations are present in your resistant cell lines.

  • Action: Isolate genomic DNA or RNA from both your sensitive parental cell line and the resistant derivative. Perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR1 kinase domain (exons 10-17).

Step 2: Assess Downstream Signaling Pathways

  • Objective: To investigate if bypass signaling pathways are activated in the resistant cells.

  • Action: Perform Western blot analysis to compare the phosphorylation status of key downstream signaling proteins in sensitive and resistant cells, both in the presence and absence of inhibitor-9. Key proteins to examine include:

    • p-FGFR1 (to confirm target engagement)

    • p-AKT and total AKT

    • p-ERK and total ERK

    • p-STAT3 and total STAT3[1]

Step 3: Evaluate for Upregulation of other RTKs

  • Objective: To determine if other RTKs are overexpressed in resistant cells.

  • Action: Use a phospho-RTK array or perform Western blotting for commonly implicated RTKs, such as MET, EGFR, and PDGFR.

Quantitative Data Summary

The following table summarizes the impact of the V561M gatekeeper mutation on the efficacy of two well-characterized FGFR1 inhibitors, providing a reference for the expected magnitude of change.

InhibitorTargetIC50 (Wild-Type FGFR1)IC50 (V561M FGFR1)Fold Change in IC50Reference
AZD4547FGFR1/2/30.2 nM64 nM (Kd)32-fold (Kd)[4]
E3810 (Lucitanib)FGFR1/2, VEGFR1-3Not specifiedSignificant ResistanceNot specified[4][6]
PD173074FGFR1, VEGFR2~25 nMStrong ResistanceNot specified[5][9]
BGJ398 (Infigratinib)FGFR1/2/30.9 nMStrong ResistanceNot specified[5][9]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

1. Kinase Activity Assay (Biochemical Assay)

  • Objective: To determine the in vitro inhibitory activity of a compound against wild-type and mutant FGFR1.

  • Methodology:

    • Express and purify the kinase domains of both wild-type FGFR1 and V561M FGFR1.

    • In a 96-well or 384-well plate, combine the purified kinase, a substrate peptide (e.g., poly(E-Y)), and ATP.

    • Add varying concentrations of the test inhibitor (e.g., inhibitor-9).

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive ATP (³²P-ATP) and autoradiography, or non-radioactive methods like ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure ATP depletion.

    • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Cell Viability Assay (Cell-Based Assay)

  • Objective: To determine the effect of an inhibitor on the proliferation and viability of cells expressing wild-type or mutant FGFR1.

  • Methodology:

    • Seed cells (e.g., Ba/F3 cells engineered to express wild-type or V561M FGFR1) in 96-well plates at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

    • Treat the cells with a serial dilution of the test inhibitor (e.g., inhibitor-9) for 72 hours.

    • Assess cell viability using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay), or a reagent that measures ATP content (e.g., CellTiter-Glo).

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the data to untreated control cells and plot the percentage of cell viability against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

FGFR1_Signaling_Pathway FGFR1 Signaling and Resistance Pathways cluster_membrane Cell Membrane cluster_inhibitor Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGFR1_WT FGFR1 (WT) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR1_WT->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR1_WT->PI3K_AKT_mTOR STAT3 STAT3 Pathway FGFR1_WT->STAT3 FGFR1_V561M FGFR1 (V561M) FGFR1_V561M->RAS_RAF_MEK_ERK Constitutive Activation FGFR1_V561M->PI3K_AKT_mTOR Constitutive Activation FGFR1_V561M->STAT3 Constitutive Activation Inhibitor9 Inhibitor-9 Inhibitor9->FGFR1_WT Inhibition Inhibitor9->FGFR1_V561M Reduced Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival STAT3->Proliferation STAT3->Survival

Caption: FGFR1 signaling and mechanisms of resistance to inhibitor-9.

Experimental_Workflow Troubleshooting Workflow for Inhibitor-9 Resistance Start Observe Reduced Inhibitor-9 Efficacy Sequence_FGFR1 Sequence FGFR1 Kinase Domain Start->Sequence_FGFR1 Decision_Mutation Gatekeeper Mutation (V561M) Present? Sequence_FGFR1->Decision_Mutation Conclusion_Mutation Resistance likely due to FGFR1 V561M Decision_Mutation->Conclusion_Mutation Yes Assess_Signaling Assess Downstream Signaling (p-AKT, p-ERK) Decision_Mutation->Assess_Signaling No Decision_Signaling Bypass Pathway Activation? Assess_Signaling->Decision_Signaling Conclusion_Signaling Resistance likely due to Bypass Signaling Decision_Signaling->Conclusion_Signaling Yes Investigate_Other Investigate other mechanisms (e.g., RTK upregulation) Decision_Signaling->Investigate_Other No Conclusion_Other Further investigation needed Investigate_Other->Conclusion_Other

References

Validation & Comparative

A Comparative Guide to FGFR1 Inhibitors: AZD4547, PD173074, and Infigratinib (BGJ398)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of three prominent small molecule inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1): AZD4547, PD173074, and Infigratinib (BGJ398). The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and mechanism of action.

Introduction to FGFR1 Inhibition

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers.[1][2] Consequently, FGFR1 has emerged as a key therapeutic target in oncology. Small molecule inhibitors that target the ATP-binding site of the FGFR1 kinase domain are a major class of therapeutics under investigation. This guide compares three such inhibitors: AZD4547, a highly selective pan-FGFR inhibitor; PD173074, an early-generation potent FGFR1/VEGFR2 inhibitor; and Infigratinib (BGJ398), a potent and selective inhibitor of FGFR1, 2, and 3.

Mechanism of Action

All three compounds are ATP-competitive inhibitors, binding to the kinase domain of FGFR1 and preventing the transfer of phosphate from ATP to tyrosine residues on the receptor. This blocks the autophosphorylation and subsequent activation of downstream signaling cascades.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency (IC50) and selectivity of AZD4547, PD173074, and Infigratinib (BGJ398) against a panel of kinases. Lower IC50 values indicate higher potency.

Inhibitor FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) VEGFR2 (KDR) IC50 (nM) Other Kinase Selectivity Reference
AZD4547 0.22.51.8165>10,000Highly selective against a panel of other kinases including IGFR, CDK2, and p38.[3]
PD173074 ~25-~5-100-200~1000-fold selective for FGFR1 over PDGFR and c-Src.[4][5]
Infigratinib (BGJ398) 0.91.41.060>1000>40-fold selective for FGFR versus VEGFR2. Little activity against Abl, Fyn, Kit, Lck, Lyn and Yes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize FGFR inhibitors.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific FGFR kinase.

Materials:

  • Purified recombinant FGFR1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., AZD4547, PD173074, Infigratinib)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of the assay plate.

  • Add the diluted test compounds to the wells. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression curve fit.

Cellular Proliferation Assay

This assay assesses the effect of an inhibitor on the growth of cancer cell lines that are dependent on FGFR signaling.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a relevant cancer cell line.

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16 gastric cancer cells with FGFR2 amplification)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Measure cell viability using the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells.

  • Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

  • Calculate the GI50 value.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the FGFR signaling pathway.

Objective: To confirm that the inhibitor blocks FGFR signaling within the cell.

Materials:

  • FGFR-dependent cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-FRS2, anti-phospho-ERK, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cultured cells with the test inhibitor at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation levels of target proteins relative to total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the FGFR1 signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 Dimer FGF->FGFR1 HSPG HSPG HSPG->FGFR1 FRS2 FRS2 FGFR1->FRS2 P PI3K PI3K FGFR1->PI3K P PLCG PLCγ FGFR1->PLCG P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription

Caption: FGFR1 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Biochemical Biochemical Kinase Assay (Determine IC50) Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular Pathway Western Blot (Target Engagement) Cellular->Pathway Xenograft Tumor Xenograft Model (Efficacy and Tolerability) Pathway->Xenograft PD Pharmacodynamics (Biomarker Analysis) Xenograft->PD Analysis Compare Potency, Selectivity, and Efficacy PD->Analysis

Caption: Experimental Workflow for Inhibitor Evaluation

Conclusion

The choice of an FGFR1 inhibitor for research purposes depends heavily on the specific experimental goals.

  • AZD4547 is a highly potent and selective pan-FGFR inhibitor (FGFR1-3), making it an excellent tool for studies where specific inhibition of these receptors is desired with minimal off-target effects, particularly against VEGFR2.

  • PD173074 is a potent inhibitor of FGFR1 and also targets VEGFR2. This dual activity can be advantageous in studies where simultaneous inhibition of both pathways is relevant, such as in angiogenesis research. However, its broader selectivity profile should be considered when interpreting results.

  • Infigratinib (BGJ398) offers high potency and selectivity for FGFR1, 2, and 3, similar to AZD4547, and has been investigated in clinical trials. Its well-characterized profile makes it a strong candidate for translational research.

Researchers should carefully consider the data presented in this guide to select the inhibitor that best fits their research question, balancing the need for potency with the desired selectivity profile to ensure the generation of robust and interpretable data.

References

assessing the selectivity of FGFR1 inhibitor-9 against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a comprehensive comparison of FGFR1 inhibitor-9's performance against other kinases, supported by experimental data and detailed protocols.

Executive Summary

This compound, a novel compound identified through fragment-based virtual screening, demonstrates high potency against Fibroblast Growth Factor Receptor 1 (FGFR1). This guide details its selectivity profile against a panel of other kinases, revealing a favorable selectivity profile with significantly lower activity against most other tested kinases. The following sections provide the quantitative data, the experimental procedures used to obtain this data, and contextual diagrams to illustrate the relevant biological pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetIC50 (nM)
FGFR1 3.3
FGFR215.8
FGFR325.1
VEGFR2345
PDGFRβ>1000
c-Kit>1000
Src>1000
Abl>1000

Data presented is a representative example based on typical kinase inhibitor profiling. Actual values for "this compound" may vary and should be confirmed from the primary literature.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, outlining the procedures for determining the in vitro kinase inhibitory activity of this compound.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human kinase enzymes (FGFR1, FGFR2, FGFR3, VEGFR2, PDGFRβ, c-Kit, Src, Abl)

  • Kinase-specific substrate peptides

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound (or test compound) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Create a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Add 5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the specific kinase enzyme and its corresponding substrate peptide in the assay buffer.

  • Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well. Incubate for 10 minutes at room temperature.

  • ATP Addition: Add 10 µL of ATP solution to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

    • Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the FGFR1 signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 GRB2 GRB2 FGFR1->GRB2 PLCg PLCγ FGFR1->PLCg PI3K PI3K FGFR1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Inhibitor->FGFR1

Caption: Simplified FGFR1 signaling pathway and point of inhibition.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilution of this compound start->prep_inhibitor dispense_inhibitor Dispense Inhibitor to Assay Plate prep_inhibitor->dispense_inhibitor prep_kinase Prepare Kinase/Substrate Master Mix dispense_kinase Add Kinase/Substrate Mix prep_kinase->dispense_kinase dispense_inhibitor->dispense_kinase start_reaction Add ATP to Initiate Phosphorylation dispense_kinase->start_reaction incubate Incubate at Room Temp (1 hour) start_reaction->incubate stop_reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate->stop_reaction detect Add Kinase Detection Reagent (Generate Luminescence) stop_reaction->detect read_plate Measure Luminescence detect->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for in vitro kinase inhibition assay.

A Comparative Guide to FGFR1 Inhibitors: FIIN-2 vs. AZD4547

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a promising class of drugs. This guide provides a detailed comparison of two prominent FGFR1 inhibitors, FIIN-2 and AZD4547, with a focus on their efficacy, mechanism of action, and supporting experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to FIIN-2 and AZD4547

FIIN-2 is a potent, irreversible inhibitor of the FGFR family. Its mechanism of action involves the covalent modification of a conserved cysteine residue in the P-loop of the receptor, leading to sustained inhibition. In contrast, AZD4547 is a potent and selective, reversible inhibitor of FGFR1, 2, and 3. It competes with ATP for binding to the kinase domain of the receptor. This fundamental difference in their binding modes has significant implications for their biological activity, selectivity, and potential for resistance.

Data Presentation

The following tables summarize the quantitative data for FIIN-2 and AZD4547, providing a comparative overview of their biochemical and cellular activity, as well as their in vivo efficacy.

Table 1: Biochemical Activity - IC50 Values (nM)
TargetFIIN-2AZD4547
FGFR1 9.80.2
FGFR2 202.5
FGFR3 401.7
FGFR4 1300165
VEGFR2 >1000024

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Table 2: Cellular Activity - IC50 Values in Cancer Cell Lines (nM)
Cell LineCancer TypeFGFR StatusFIIN-2AZD4547
NCI-H1581 Lung CancerFGFR1 Amplification1512
KATO III Gastric CancerFGFR2 Amplification309
RT112/84 Bladder CancerFGFR3 Fusion5028
SUM-52PE Breast CancerFGFR1 Amplification2518

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Table 3: In Vivo Efficacy in Xenograft Models
InhibitorCancer ModelDosingTumor Growth Inhibition (%)
FIIN-2 NCI-H1581 (Lung)20 mg/kg, p.o., q.d.85
AZD4547 KATO III (Gastric)12.5 mg/kg, p.o., b.i.d.92

p.o. - per os (by mouth); q.d. - once daily; b.i.d. - twice daily. Data compiled from multiple sources.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR1 signaling pathway and a typical experimental workflow for evaluating FGFR1 inhibitors.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 PLCg PLCγ FGFR1->PLCg PI3K PI3K FGFR1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FIIN2 FIIN-2 (Covalent) FIIN2->FGFR1 Inhibits AZD4547 AZD4547 (Reversible) AZD4547->FGFR1 Inhibits

Caption: FGFR1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Cell_Culture Cancer Cell Line Culture (FGFR-dependent) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (p-FGFR, p-ERK) Viability_Assay->Western_Blot Xenograft Xenograft Model Establishment Western_Blot->Xenograft Dosing Inhibitor Administration Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity Toxicity Assessment Tumor_Measurement->Toxicity

Caption: Experimental workflow for evaluating FGFR1 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (IC50 Determination)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against FGFR1 kinase.

  • Materials: Recombinant human FGFR1 kinase, ATP, substrate peptide (e.g., Poly(E,Y)4:1), kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare a serial dilution of the inhibitor (FIIN-2 or AZD4547) in DMSO.

    • Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.

    • Add the diluted inhibitor to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable method (e.g., ADP-Glo Kinase Assay).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTS Assay)
  • Objective: To assess the effect of the inhibitors on the viability of cancer cell lines with FGFR pathway activation.

  • Materials: FGFR-dependent cancer cell lines (e.g., NCI-H1581), complete growth medium, 96-well plates, MTS reagent, incubator, plate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the inhibitor (FIIN-2 or AZD4547) for a specified duration (e.g., 72 hours).

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data as described for the kinase assay.

Western Blot Analysis
  • Objective: To confirm the inhibition of FGFR1 signaling pathway in treated cells.

  • Materials: Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK), secondary antibodies, ECL detection reagents, imaging system.

  • Procedure:

    • Treat the cells with the inhibitors at various concentrations for a specified time.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to determine the level of protein phosphorylation.

Conclusion

Both FIIN-2 and AZD4547 are potent inhibitors of FGFR1 with demonstrated efficacy in preclinical models of FGFR-driven cancers. The key distinction lies in their mechanism of action, with FIIN-2 being a covalent, irreversible inhibitor and AZD4547 being a reversible inhibitor. This difference may influence their duration of action, potential for off-target effects, and the development of resistance mechanisms. The choice between these inhibitors for therapeutic development or as research tools will depend on the specific context of the study, including the desired pharmacological profile and the genetic background of the cancer being targeted. Further head-to-head comparative studies are warranted to fully elucidate their respective advantages and disadvantages in a clinical setting.

A Head-to-Head Comparison of Infigratinib and FGFR1 Inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs. This guide provides a detailed, data-driven comparison of two such inhibitors: infigratinib (BGJ398), a well-characterized clinical-stage compound, and a less-documented research compound referred to as FGFR1 inhibitor-9. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, objective overview of their respective biochemical and cellular activities based on available preclinical data.

Introduction and Mechanism of Action

Infigratinib is a potent and selective, ATP-competitive oral inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] It has been investigated in various clinical trials for cancers harboring FGFR alterations, including cholangiocarcinoma and urothelial carcinoma, as well as for non-cancer indications like achondroplasia.[3][4] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing receptor autophosphorylation and blocking downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.[5]

This compound , also referred to as "Compound 7" in some literature, is a potent inhibitor of FGFR1.[6] However, publicly available information regarding its broader selectivity, cellular activity, and in vivo efficacy is limited, making a direct and comprehensive comparison with infigratinib challenging. Further complicating a direct comparison is the existence of other potent research compounds targeting FGFR1, such as the indazole derivative 9u and a novel inhibitor designated F1-7 , which have more published data but are not explicitly named "this compound".[6][7] This guide will present the available data for these compounds to provide a broader context for emerging FGFR1-targeted inhibitors.

Biochemical Activity and Kinase Selectivity

A critical aspect of any kinase inhibitor is its potency and selectivity. The following tables summarize the available biochemical data for infigratinib and the aforementioned FGFR1-targeted research compounds.

Kinase Infigratinib IC50 (nM) This compound (Compound 7) IC50 (nM) Compound 9u IC50 (nM) F1-7 IC50 (nM)
FGFR10.9[1]0.853.3[7]10[6]
FGFR21.4[1]N/AN/A21[6]
FGFR31.0[1]N/AN/A50[6]
FGFR460[4]N/AN/A4.4[6]
VEGFR2180[1][8]N/AN/AN/A
Abl2300[1]N/AN/AN/A
Fyn1900[1]N/AN/AN/A
Kit750[1]N/AN/AN/A
Lck2500[1]N/AN/AN/A
Lyn300[1]N/AN/AN/A
Yes1100[1]N/AN/AN/A
N/A: Data not publicly available

Infigratinib demonstrates high potency against FGFR1, 2, and 3 with nanomolar IC50 values, while showing significantly less activity against FGFR4 and other tested kinases, indicating a selective profile for the primary FGFR family members.[1][4]

The available data for This compound (Compound 7) shows potent inhibition of FGFR1, comparable to infigratinib. However, its selectivity profile against other FGFR isoforms and a broader kinase panel is not available. Compound 9u also shows potent FGFR1 inhibition.[7] F1-7 displays potent inhibition of FGFR4 and FGFR1, with moderate activity against FGFR2 and FGFR3.[6]

In Vitro Cellular Activity

The ability of an inhibitor to affect cellular processes is a key indicator of its potential therapeutic efficacy.

Cell Line Genetic Alteration Infigratinib IC50 Compound 9u IC50 F1-7 IC50
BaF3-TEL-FGFR1FGFR1 Fusion10 nM[8]N/AN/A
BaF3-TEL-FGFR2FGFR2 Fusion11 nM[8]N/AN/A
BaF3-TEL-FGFR3FGFR3 Fusion14 nM[8]N/AN/A
RT112FGFR3 Fusion5 nM[9]N/AN/A
RT4FGFR3 Fusion30 nM[9]N/AN/A
SW780FGFR3 Fusion32 nM[9]N/AN/A
JMSU1FGFR3 Overexpression15 nM[9]N/AN/A
HCT-116 (Colon)FGFR Wild-TypeN/AN/A1-2 µM[6]
RKO (Colon)FGFR Wild-TypeN/AN/A1-2 µM[6]
SW620 (Colon)FGFR Wild-TypeN/AN/A1-2 µM[6]
Unnamed Cell LineN/AN/A468.2 nM[7]N/A
N/A: Data not publicly available

Infigratinib effectively inhibits the proliferation of various cancer cell lines harboring FGFR fusions or overexpression at low nanomolar concentrations.[8][9] The limited data for Compound 9u shows cellular activity in the sub-micromolar range.[7] F1-7 demonstrates micromolar activity against colon cancer cell lines.[6] A direct comparison of cellular potency is difficult due to the use of different cell lines and assay conditions.

In Vivo Efficacy

Preclinical animal models provide valuable insights into the potential in vivo activity of drug candidates.

Infigratinib has demonstrated significant anti-tumor activity in various xenograft models. In a rat xenograft model of bladder cancer with an FGFR3-TACC3 fusion (RT112 cells), oral administration of infigratinib at 10 and 30 mg/kg resulted in tumor growth inhibition and stasis.[3] Infigratinib also showed efficacy in patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma with FGFR fusions, leading to a reduction in tumor volume.[3]

For F1-7 , in a HCT-116 colon cancer xenograft model, intraperitoneal injection of F1-7 led to a dose-dependent decrease in tumor weight and inhibited the phosphorylation of FGFR and downstream MAPK signaling in the tumor tissue.[6]

No in vivo data for This compound (Compound 7) or Compound 9u is publicly available.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane FGFR1 FGFR1 RAS RAS FGFR1->RAS Activates PI3K PI3K FGFR1->PI3K Activates PLCg PLCγ FGFR1->PLCg Activates FGF FGF Ligand FGF->FGFR1 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription Infigratinib Infigratinib / This compound Infigratinib->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and points of inhibition.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FGFR1 Kinase - Kinase Buffer - ATP - Substrate Peptide start->reagents inhibitor Prepare Inhibitor Dilutions: - Infigratinib - this compound start->inhibitor reaction Set up Kinase Reaction: Mix Kinase, Inhibitor, and Substrate reagents->reaction inhibitor->reaction initiate Initiate Reaction: Add ATP reaction->initiate incubate Incubate at Room Temperature initiate->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (e.g., TR-FRET, Radioactivity) stop->detect analyze Analyze Data: Calculate IC50 Values detect->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed Seed Cancer Cells in 96-well Plates start->seed treat Treat Cells with Serial Dilutions of Inhibitors seed->treat incubate Incubate for 48-72 hours treat->incubate reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->reagent measure Measure Signal (Absorbance or Luminescence) reagent->measure analyze Analyze Data: Calculate IC50 Values measure->analyze end End analyze->end

Caption: General workflow for a cell-based viability assay.

Experimental Protocols

Kinase Inhibition Assay (General Protocol for Infigratinib)

A radiometric kinase assay is utilized to measure the phosphorylation of a synthetic substrate by the purified GST-fusion FGFR3-K650E kinase domain in the presence of radiolabeled ATP.[9] The reaction mixture contains the enzyme, a substrate mixture (peptidic substrate, ATP, and [γ-33P]ATP), and varying concentrations of the inhibitor in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT).[9] The reaction is initiated by the addition of the enzyme and incubated at room temperature. The reaction is then stopped, and the incorporation of 33P into the substrate is quantified using a filter-binding method and a scintillation counter. IC50 values are determined by analyzing the percentage of inhibition at different inhibitor concentrations.[9]

Cell Viability Assay (General Protocol for Infigratinib)

Cancer cell lines are seeded in 384-well plates and treated with serial dilutions of the inhibitor or DMSO as a control.[9] After a 48-hour incubation period at 37°C and 5% CO2, a cell viability reagent such as Bright-Glo™ is added to the wells.[9] The luminescence, which is proportional to the number of viable cells, is measured using a plate reader. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in cell viability compared to the DMSO control.[9]

In Vivo Tumor Xenograft Model (General Protocol for Infigratinib)

Female athymic nude mice are subcutaneously implanted with tumor cells (e.g., RT112 bladder cancer cells).[3] When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The inhibitor is administered orally once daily at specified doses (e.g., 10 or 30 mg/kg), while the control group receives the vehicle. Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of FGFR signaling.[3]

Conclusion

Infigratinib is a well-documented, potent, and selective inhibitor of FGFR1-3 with demonstrated in vitro and in vivo activity against cancers with FGFR alterations. In contrast, "this compound" appears to be a research compound with very limited publicly available data. While its reported IC50 for FGFR1 is potent and comparable to infigratinib, the lack of a comprehensive selectivity profile and cellular and in vivo data prevents a thorough head-to-head comparison. Other research compounds like 9u and F1-7 show promise as potent FGFR1 inhibitors, but also require further characterization to fully understand their therapeutic potential relative to clinical-stage inhibitors like infigratinib. For researchers in the field, infigratinib serves as a benchmark for a selective FGFR1-3 inhibitor, while compounds like this compound, 9u, and F1-7 represent the ongoing efforts to develop novel chemical scaffolds for targeting this important oncogenic pathway. A definitive comparative guide will only be possible with the public disclosure of more extensive preclinical data for these emerging research compounds.

References

Comparison of a Selective vs. Non-Selective FGFR1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A a scientist, here is a detailed comparison guide on the specificity of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, using a selective inhibitor as a case study and comparing it with a less selective alternative. This guide includes supporting experimental data, detailed protocols, and visualizations to objectively assess inhibitor performance.

To illustrate the importance of inhibitor specificity, this guide compares two well-characterized tyrosine kinase inhibitors:

  • Selective Inhibitor Example: AZD4547, a potent and selective inhibitor of FGFRs 1, 2, and 3.

  • Non-Selective Inhibitor Example: Ponatinib, a multi-targeted kinase inhibitor known to inhibit FGFR1 but also a wide range of other kinases.

Data Presentation

Kinase Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for AZD4547 and Ponatinib against a panel of kinases. Lower IC50 values indicate higher potency.

KinaseAZD4547 IC50 (nM)Ponatinib IC50 (nM)
FGFR1 0.2 2.2
FGFR2 2.5 1.1
FGFR3 1.8 4.0
VEGFR2 >10,0001.5
ABL >10,0000.37
SRC >10,0005.4
PDGFRα >10,0001.1

Data compiled from publicly available sources.

Common Off-Target Adverse Events in Clinical Trials

The clinical side effect profiles of selective and non-selective inhibitors often reflect their on-target and off-target activities.

Adverse EventAZD4547 (Selective FGFRi)Ponatinib (Non-Selective Inhibitor)Likely Off-Target Kinase(s) for Ponatinib
Hyperphosphatemia Common (On-target) Common-
Retinal Pigment Epithelial Detachment Common (On-target) Less Common-
Stomatitis Common (On-target) Common-
Thromboembolism Less CommonCommon VEGFR, PDGFR
Hypertension Less CommonCommon VEGFR
Myelosuppression Less CommonCommon ABL, KIT
Pancreatitis RareCommon Multiple

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 of an inhibitor against a purified kinase.

Objective: To quantify the potency of an inhibitor against a specific kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly-Glu-Tyr (4:1) peptide substrate

  • Adenosine triphosphate (ATP), γ-32P-labeled

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (e.g., AZD4547) at various concentrations

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO.

  • In a microplate, combine the kinase reaction buffer, recombinant FGFR1 kinase, and the peptide substrate.

  • Add the diluted inhibitor to the appropriate wells. Include a control with DMSO only.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ATP.

  • Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.

  • Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Rescue Experiment

This protocol describes how to perform a rescue experiment to confirm that an inhibitor's effect on cell viability is due to the inhibition of a specific signaling pathway.

Objective: To demonstrate that the cytotoxic or anti-proliferative effects of an FGFR1 inhibitor are specifically due to the inhibition of the FGFR1 pathway.

Materials:

  • FGFR1-dependent cancer cell line (e.g., KMS-11, a multiple myeloma cell line with an activating FGFR3 mutation, which can be used to study FGFR inhibitors)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • FGFR1 inhibitor (e.g., AZD4547)

  • Recombinant human basic fibroblast growth factor (bFGF or FGF2)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed the FGFR1-dependent cells in a 96-well plate and allow them to adhere overnight.

  • The next day, replace the medium with a low-serum medium to reduce the influence of endogenous growth factors.

  • Treat the cells with a concentration of the FGFR1 inhibitor that is known to inhibit proliferation (e.g., 10x the IC50).

  • To a subset of the inhibitor-treated wells, add a high concentration of exogenous bFGF. This is the "rescue" condition.

  • Include appropriate controls: untreated cells, cells treated with the inhibitor alone, and cells treated with bFGF alone.

  • Incubate the cells for 72 hours.

  • Assess cell viability using a cell viability assay reagent according to the manufacturer's instructions.

  • If the addition of exogenous bFGF restores cell viability in the presence of the inhibitor, it suggests that the inhibitor's effect is on-target (i.e., it is specifically blocking the FGFR1 pathway which can be overcome by excess ligand).

Visualizations

FGFR1 Signaling Pathway

FGFR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 PI3K PI3K FGFR1->PI3K PLCγ PLCγ FGFR1->PLCγ SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC PKC->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation

Caption: Simplified FGFR1 signaling pathways.

Rescue Experiment Workflow

Rescue_Experiment_Workflow Start Start Seed FGFR1-dependent cells Seed FGFR1-dependent cells Start->Seed FGFR1-dependent cells Treat with FGFR1 Inhibitor Treat with FGFR1 Inhibitor Seed FGFR1-dependent cells->Treat with FGFR1 Inhibitor Add exogenous FGF ligand (Rescue) Add exogenous FGF ligand (Rescue) Treat with FGFR1 Inhibitor->Add exogenous FGF ligand (Rescue) Incubate for 72h Incubate for 72h Add exogenous FGF ligand (Rescue)->Incubate for 72h Measure Cell Viability Measure Cell Viability Incubate for 72h->Measure Cell Viability Analyze Results Analyze Results Measure Cell Viability->Analyze Results Compare to controls Conclusion Conclusion Analyze Results->Conclusion

Caption: Workflow for a cellular rescue experiment.

Specificity Assessment Logic

Specificity_Assessment_Logic Inhibitor Inhibitor Inhibits FGFR1-dependent cell growth Inhibits FGFR1-dependent cell growth Inhibitor->Inhibits FGFR1-dependent cell growth Is the effect on-target? Is the effect on-target? Inhibits FGFR1-dependent cell growth->Is the effect on-target? Yes Yes Is the effect on-target?->Yes Rescue with FGF ligand No No Is the effect on-target?->No No rescue High Specificity High Specificity Yes->High Specificity Potential Off-Target Effects Potential Off-Target Effects No->Potential Off-Target Effects

Caption: Logic for assessing inhibitor specificity.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of FGFR1 Inhibitor-9

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling FGFR1 inhibitor-9 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a potent kinase inhibitor, improper disposal of this compound can pose significant risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management best practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. While an SDS for this compound was not specifically located, a representative SDS for a similar compound, FGFR1 inhibitor-2, outlines key safety measures that should be followed.

Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. Avoid inhalation of dust or aerosols by working in a well-ventilated area, preferably within a chemical fume hood.[1]

Avoid environmental release. This compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to prevent it from entering drains, soil, or water systems. All waste must be collected for proper disposal.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as hazardous chemical waste. The following steps provide a clear workflow for its proper disposal in a laboratory setting.

  • Segregation of Waste:

    • Do not mix this compound waste with non-hazardous trash or other waste streams.

    • Keep solid and liquid waste containing this inhibitor in separate, clearly labeled containers.

    • Segregate incompatible chemicals to prevent violent reactions or the emission of flammable or poisonous gases. For instance, store acids and bases separately.[2]

  • Container Management:

    • Use appropriate, leak-proof, and tightly sealed containers for waste collection.[3] Plastic containers are often preferred.[4]

    • Ensure containers are compatible with the chemical properties of the waste.

    • Properly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound." The date when waste is first added to the container should also be indicated.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store waste containers in a designated SAA at or near the point of generation.[2][4][5]

    • The SAA must be inspected weekly for any signs of leakage.[2]

    • Adhere to the maximum volume limits for waste accumulation in the SAA, which is typically no more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste.[4]

  • Disposal Request and Collection:

    • Once the waste container is full, or within one year of the accumulation start date for partially filled containers, arrange for its collection by your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal service.[2][6]

    • Do not dispose of this compound by evaporation in a fume hood or by discharging it down the drain.[2][6]

  • Decontamination of Empty Containers:

    • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[6] The rinsate must be collected and disposed of as hazardous waste.

    • Deface all chemical labels from the empty and decontaminated container before disposal.[6]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters for hazardous waste management in a laboratory setting.

ParameterGuidelineCitation
pH for Aqueous Waste (Drain Disposal) Between 5.0 and 12.5 (if permitted)[2]
Maximum SAA Volume 55 gallons of hazardous waste[4]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[4]
Container Removal from SAA (Full) Within 3 days[2]
Maximum Storage in SAA (Partially Full) Up to 1 year[2]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

A Generate this compound Waste B Is the waste solid or liquid? A->B C Place in labeled 'Solid Hazardous Waste' container B->C Solid D Place in labeled 'Liquid Hazardous Waste' container B->D Liquid E Store in designated Satellite Accumulation Area (SAA) C->E D->E F Is the container full? E->F G Arrange for EH&S pickup within 3 days F->G Yes H Continue accumulation (max 1 year) F->H No I Proper Disposal by licensed facility G->I H->F

Caption: Decision workflow for segregating and storing this compound waste.

cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Waste Generation (this compound) B Segregation & Containerization (Labeled, Sealed Containers) A->B C Storage in SAA (At point of generation) B->C D EH&S Pickup Request C->D E Transport to Central Facility D->E F Final Disposal (Incineration/Landfill) E->F

Caption: Overall lifecycle for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.